4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
Description
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLXOYKSKYTGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. With a focus on practical applications and the underlying chemical principles, this document serves as a critical resource for professionals in drug discovery and materials science.
Core Compound Identification and Properties
CAS Number: 1312479-26-7[1][2][3]
This compound is a key building block in synthetic chemistry, valued for its stability and reactivity in cross-coupling reactions. The tetrahydropyran moiety introduces a non-planar, saturated heterocyclic system, which can be a desirable feature in medicinal chemistry for improving physicochemical properties of drug candidates.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C17H25BO3 | [1][2] |
| Molecular Weight | 288.19 g/mol | [1] |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane | [2] |
| Purity | ≥ 97% | [1] |
| Appearance | Solid |
The pinacol ester group provides enhanced stability compared to the corresponding free boronic acid, making it less susceptible to protodeboronation and oxidation. This stability allows for longer storage and use under a wider range of reaction conditions without significant degradation of the reagent.[4]
Synthesis and Mechanistic Considerations
The synthesis of aryl boronic acid pinacol esters typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a boron source like bis(pinacolato)diboron (B2pin2).
Generalized Synthetic Workflow:
Caption: Generalized synthetic pathway for aryl boronic acid pinacol esters.
Detailed Protocol for a Related Synthesis: A representative synthesis of a similar boronic acid pinacol ester involves the following steps[5]:
-
Bromination (if starting from the unhalogenated arene): Treatment of the parent arene with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.
-
Formation of the Organometallic Reagent: Reaction of the aryl bromide with butyl lithium (BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the corresponding aryllithium species.
-
Borylation: Addition of bis(pinacolato)diboron (B2pin2) to the aryllithium intermediate.
-
Workup and Purification: Quenching the reaction with a suitable aqueous solution, followed by extraction and purification via column chromatography to yield the desired boronic acid pinacol ester.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical as organometallic intermediates (Grignard and organolithium reagents) are highly reactive towards protic sources, which would lead to quenching and reduced yields.
-
Low Temperatures: The formation of the aryllithium reagent is performed at low temperatures to prevent side reactions, such as decomposition of the reagent or reaction with the solvent.
-
Palladium Catalysis: In some methods, particularly those involving direct C-H borylation or coupling with less reactive halides, a palladium catalyst (e.g., Pd(PPh3)4) is employed to facilitate the reaction.[5]
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is a cornerstone of modern pharmaceutical synthesis.[6][7]
The Suzuki-Miyaura Coupling Reaction:
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Advantages in Drug Development:
-
Versatility: This reagent can be coupled with a wide variety of aryl and vinyl halides or triflates, enabling the synthesis of diverse molecular scaffolds.[6][7]
-
Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its tolerance of a broad range of functional groups, which is crucial in the synthesis of complex, multi-functional drug molecules.[8]
-
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring is a common motif in approved drugs. Its inclusion can improve pharmacokinetic properties such as solubility and metabolic stability, and it can also serve as a hydrogen bond acceptor.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its stability, coupled with its reactivity in the robust Suzuki-Miyaura cross-coupling reaction, makes it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction conditions is paramount for its effective utilization in the laboratory.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1312479-26-7|this compound|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
Abstract
This technical guide provides a comprehensive overview of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester, a key building block in modern organic synthesis. The document details its molecular weight, physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its critical applications in palladium-catalyzed cross-coupling reactions, offering insights for researchers, scientists, and professionals in drug development. This guide aims to serve as an in-depth resource, grounded in scientific principles and practical laboratory applications.
Introduction
This compound, a derivative of phenylboronic acid, has emerged as a versatile reagent in synthetic chemistry. Its structural combination of a phenylboronic acid moiety protected by a pinacol group and a tetrahydropyran substituent makes it particularly valuable. The pinacol ester enhances the stability of the boronic acid, making it less susceptible to dehydration and protodeboronation, which simplifies handling and improves reaction reproducibility.[1] This enhanced stability is a significant advantage in complex multi-step syntheses often required in pharmaceutical and materials science research.[1][2]
The tetrahydropyran group, a saturated heterocyclic ether, can influence the molecule's solubility and steric properties, which can be strategically utilized in the design of novel compounds. This guide will delve into the fundamental characteristics of this compound, providing a robust framework for its effective use in a laboratory setting.
Physicochemical Properties and Molecular Weight
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. This section outlines the key characteristics of this compound.
Molecular Weight and Formula
The precise molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅BO₃ | [3][4][5] |
| Average Molecular Weight | 288.19 g/mol | [3][5] |
| Monoisotopic/Exact Mass | 288.1896748 Da | [4] |
Structural and Chemical Identifiers
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |
| CAS Number | 1312479-26-7 |
| PubChem CID | 67249753[4] |
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage Conditions | Inert atmosphere, room temperature[5] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves a palladium-catalyzed cross-coupling reaction.
General Synthesis Workflow
A representative synthesis involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
References
4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester structure
<Technical Guide: 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester >
Authored by: A Senior Application Scientist
Abstract
This guide provides an in-depth technical overview of this compound, a versatile and increasingly important reagent in modern organic synthesis. We will delve into its structural attributes, synthesis, and characterization, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the practical application and mechanistic considerations of this compound.
Introduction: The Emergence of a Key Building Block
This compound, with the chemical formula C17H25BO3, has gained significant traction in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the unique combination of a stable, yet reactive, boronic acid pinacol ester functional group and the presence of a tetrahydropyran (THP) moiety. The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, facilitating purification and storage while still participating efficiently in a variety of cross-coupling reactions. The THP group, a saturated heterocyclic ether, can influence the steric and electronic properties of the molecule, and its presence is often found in bioactive compounds. This guide will explore the synthesis, characterization, and key applications of this valuable synthetic intermediate.
Structural Elucidation and Physicochemical Properties
The structure of this compound consists of a central phenyl ring substituted at the 1-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 4-position with a tetrahydropyran-4-yl group.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C17H25BO3 | [1] |
| Molecular Weight | 288.19 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥ 95-97% | [2][4] |
| Storage | Inert atmosphere, room temperature | [3] |
These properties highlight the compound's stability under standard laboratory conditions, a crucial factor for its reliable use in multi-step synthetic sequences.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation. A common synthetic route starts from a readily available halo-substituted precursor.
Illustrative Synthetic Workflow
A representative synthesis involves the reaction of a brominated precursor with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a suitable base.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Exemplary)
-
To a solution of 4-(4-bromophenyl)tetrahydropyran (1.0 equiv) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv) and a base like potassium acetate (3.0 equiv).
-
De-gas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique like TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Disclaimer: This is a generalized protocol and may require optimization based on specific laboratory conditions and scale.
Structural Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons as doublets in the range of δ 7.2-7.8 ppm. Signals for the tetrahydropyran ring protons, typically multiplets between δ 1.6-4.1 ppm. A characteristic singlet for the twelve methyl protons of the pinacol group around δ 1.3 ppm. |
| ¹³C NMR | Aromatic carbon signals in the range of δ 125-150 ppm. Signals for the tetrahydropyran ring carbons. A signal for the quaternary carbons of the pinacol group around δ 84 ppm and the methyl carbons around δ 25 ppm. |
| Mass Spec. | The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated exact mass (288.1897 Da).[1] |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5][6] The pinacol ester serves as a stable and efficient coupling partner with a wide range of organic halides and triflates.
Mechanistic Rationale
The Suzuki-Miyaura coupling cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a pinacol boronic ester can influence the transmetalation step, which is often rate-limiting.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The stability and handling advantages of pinacol boronic esters make them highly valuable in complex molecule synthesis, particularly in the pharmaceutical industry for the development of new therapeutic agents.[7][8]
Sample Experimental Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the desired aryl halide or triflate (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
De-gas the mixture and then heat it to reflux under an inert atmosphere.
-
Monitor the reaction until completion.
-
After cooling, perform a standard aqueous workup.
-
Purify the resulting biaryl product via column chromatography or recrystallization.
Role in Drug Discovery and Materials Science
The tetrahydropyran motif is a common feature in many biologically active molecules and approved drugs. The ability to readily install the 4-(tetrahydropyran-4-yl)phenyl group onto various molecular scaffolds using this compound makes it a valuable tool in drug discovery programs.[7][8] Its application extends to the synthesis of novel organic materials where the properties of the resulting compounds can be fine-tuned by incorporating this specific substituent.
Conclusion: A Versatile and Enabling Reagent
This compound has established itself as a cornerstone reagent in modern organic synthesis. Its stability, predictable reactivity, and the synthetic versatility it offers through the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for chemists in both academic and industrial settings. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from small-scale discovery to larger-scale process development.
References
- 1. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. 1312479-26-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [cymitquimica.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
Introduction: The Strategic Importance of Arylboronic Esters
Within the landscape of modern synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, arylboronic acids and their corresponding esters stand as indispensable building blocks. Their prominence is largely attributed to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] Among the vast array of available arylboronic esters, 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester has emerged as a particularly valuable intermediate. The tetrahydropyran (THP) moiety is a common motif in biologically active molecules, often imparting favorable pharmacokinetic properties. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this important compound, delving into the mechanistic rationale behind the procedural steps and offering insights gleaned from extensive practical application.
Synthetic Strategy: The Miyaura Borylation
The most reliable and widely adopted method for the synthesis of arylboronic acid pinacol esters from aryl halides is the Miyaura borylation reaction.[2][3][4] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and proceeds under relatively mild conditions, making it an ideal choice for complex molecule synthesis.[2][3] The overall transformation for the synthesis of this compound is depicted below:
Caption: Overall synthetic scheme for the Miyaura borylation.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.[1]
-
Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center.[2][5]
-
Reductive Elimination: The desired arylboronic ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with each component and condition chosen to ensure optimal yield and purity.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromo-1-(tetrahydropyran-4-yl)benzene | C₁₁H₁₃BrO | 241.12 | 1.0 g | 4.15 | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.26 g | 4.98 | Boron Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.15 g | 0.21 | Catalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.22 g | 12.45 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-(tetrahydropyran-4-yl)benzene (1.0 g, 4.15 mmol), bis(pinacolato)diboron (1.26 g, 4.98 mmol), and potassium acetate (1.22 g, 12.45 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (20 mL) to the flask, followed by the addition of Pd(dppf)Cl₂ (0.15 g, 0.21 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford this compound as a white to off-white solid.
Mechanistic Insights and Rationale
A deeper understanding of the reaction mechanism allows for informed troubleshooting and optimization.
Caption: The catalytic cycle of the Miyaura borylation reaction.
-
The Catalyst: Pd(dppf)Cl₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species.[7] The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the desired catalytic activity.[8]
-
The Base: Potassium acetate (KOAc) plays a critical role. It is a weak base that is strong enough to facilitate the transmetalation step without promoting significant hydrolysis of the boronic ester product or the competing Suzuki coupling side reaction.[3][5] The acetate anion exchanges with the halide on the palladium center, forming a more reactive palladium-acetate complex that readily undergoes transmetalation with the diboron reagent.[3]
-
The Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that serves as the source of the pinacol boronate group.[3]
-
The Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point, which allows for elevated reaction temperatures.[6]
Characterization and Purity Analysis
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the protons of the tetrahydropyran ring, and a sharp singlet for the twelve equivalent methyl protons of the pinacol group around 1.3 ppm.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the carbons of the tetrahydropyran ring, and the quaternary carbons of the pinacol group will be present.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₇H₂₅BO₃, MW = 288.19) should be observed.
-
Chromatographic Purity: High-performance liquid chromatography (HPLC) or GC analysis can be used to determine the purity of the final product. It is important to note that pinacol boronic esters can be susceptible to hydrolysis on silica gel, so care must be taken during chromatography.[9][10][11]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use fresh, high-quality catalyst. |
| Insufficient temperature | Increase the reaction temperature to the higher end of the recommended range (e.g., 100 °C). | |
| Formation of byproducts (e.g., Suzuki coupling) | Base is too strong | Use a weaker base like potassium acetate. Avoid stronger bases such as hydroxides or alkoxides.[3] |
| Presence of water | Ensure all reagents and solvents are anhydrous. | |
| Difficulty in purification | Hydrolysis of the product on silica gel | Minimize the time the product is on the silica gel column. Consider using a less polar solvent system or alternative purification methods like crystallization. |
Conclusion
The Miyaura borylation provides a robust and efficient pathway for the synthesis of this compound. By understanding the underlying principles of the reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of this valuable synthetic intermediate. This guide serves as a comprehensive resource for scientists and professionals in drug development, offering both a detailed protocol and the fundamental knowledge required for successful synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester: Commercial Availability and Synthetic Utility
Introduction: A Versatile Building Block for Modern Organic Synthesis
In the landscape of contemporary organic chemistry, particularly within the realm of pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. Arylboronic acids and their derivatives have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester stands out as a particularly valuable building block. Its structure, featuring a stable pinacol boronate ester and a tetrahydropyran (THP) moiety, offers a unique combination of reactivity and functionality. The THP group, a common motif in medicinal chemistry, can influence physicochemical properties such as solubility and metabolic stability, making this reagent highly attractive for drug discovery programs.[1][2]
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
A thorough understanding of a reagent's properties is fundamental to its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1312479-26-7 | [3] |
| Molecular Formula | C₁₇H₂₅BO₃ | [3][4] |
| Molecular Weight | 288.19 g/mol | [3][4] |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane | [3] |
| Synonyms | 4,4,5,5-Tetramethyl-2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane | [3] |
| Appearance | Typically a solid | Inferred from similar compounds[5][6] |
Commercial Availability: Sourcing and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The pinacol ester form offers enhanced stability compared to the corresponding free boronic acid, making it less susceptible to degradation and easier to handle and store.[7] When sourcing this reagent, it is crucial to consider purity, which is typically offered at ≥97%.
| Supplier | Purity | Available Pack Sizes |
| Biotuva Life Sciences | ≥ 97% | 250mg, 5g |
| BoronPharm | 98% Min | Bulk supply available upon request |
| Apollo Scientific | Not specified | 5g, 25g, 100g, 500g (listed as out of stock with a lead time) |
| Boron Molecular | >97% | 25g, 100g |
| Chem-Impex | ≥ 97% (NMR) | Not specified |
| Sigma-Aldrich | Not specified | Available through their catalog |
Availability and pack sizes are subject to change and should be confirmed with the respective suppliers.
Synthetic Strategy: A Representative Protocol
While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. A common and effective method involves a palladium-catalyzed cross-coupling reaction, specifically a Miyaura borylation, of a suitable aryl halide with bis(pinacolato)diboron (B₂pin₂).
The logical workflow for a representative synthesis is outlined below. The choice of a palladium catalyst and a suitable base is critical for achieving high yields. The reaction proceeds via a catalytic cycle analogous to the Suzuki-Miyaura coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. Phenylboronic acid pinacol ester 97 24388-23-6 [sigmaaldrich.com]
- 6. 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid pinacol ester AldrichCPR 470478-90-1 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Solubility of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for understanding and determining the solubility of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester in a range of common organic solvents. As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its solubility is paramount for reaction optimization, purification, and overall process efficiency. This document outlines the key molecular features influencing solubility, provides a curated list of solvents for evaluation, and presents a rigorous, step-by-step experimental protocol for generating reliable quantitative solubility data. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible results for researchers in both academic and industrial settings.
Introduction: The Critical Role of Solubility in the Application of Arylboronic Acid Pinacol Esters
This compound is a valuable reagent in organic synthesis, prized for its stability and versatility in carbon-carbon bond formation. The success of reactions employing this reagent, most notably the Suzuki-Miyaura coupling, is intrinsically linked to the solubility of all components in the chosen solvent system.[1] Poor solubility can lead to heterogeneous reaction mixtures, resulting in diminished reaction rates, incomplete conversions, and challenges in product isolation and purification.
This guide addresses the critical need for a systematic approach to determining the solubility of this specific boronic acid pinacol ester. By understanding the interplay between the solute's molecular structure and the physicochemical properties of the solvent, researchers can make informed decisions to enhance reaction outcomes and streamline downstream processing.
Molecular Structure and its Implications for Solubility
The solubility of this compound is governed by the combined physicochemical contributions of its constituent parts: the phenylboronic acid pinacol ester core and the tetrahydropyran substituent.
-
Phenylboronic Acid Pinacol Ester Core: The esterification of the boronic acid with pinacol is a key structural feature that significantly enhances its stability and solubility in organic solvents compared to the parent boronic acid.[2][3][4] The pinacol group introduces lipophilic character, which generally improves solubility in less polar organic media.
-
Tetrahydropyran (THP) Substituent: The tetrahydropyran ring is a cyclic ether. While the ether oxygen can participate in hydrogen bonding as an acceptor, the overall character of the THP ring is largely nonpolar. The presence of this group can influence the molecule's overall polarity and its interactions with different solvents.[5] In many cases, the addition of a THP group can enhance solubility in a variety of organic solvents.
Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity.
Strategic Selection of Organic Solvents for Solubility Screening
The choice of solvents for solubility determination should be guided by their relevance to the intended application of the boronic acid pinacol ester. For Suzuki-Miyaura coupling reactions, a variety of solvents are commonly employed.[1] The following table provides a curated list of recommended solvents for initial solubility screening, categorized by their polarity and common applications.
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Rationale for Inclusion |
| Ethers | Tetrahydrofuran (THF) | 7.6 | Widely used in Suzuki-Miyaura coupling; good for dissolving a range of organic compounds. |
| 1,4-Dioxane | 2.2 | Another common solvent for cross-coupling reactions.[1] | |
| Aromatic Hydrocarbons | Toluene | 2.4 | Frequently used in Suzuki-Miyaura coupling, often at elevated temperatures. |
| Amides | N,N-Dimethylformamide (DMF) | 36.7 | A polar aprotic solvent capable of dissolving many organic compounds; used in specific Suzuki-Miyaura protocols.[1] |
| Alcohols | Methanol (MeOH) | 32.7 | A polar protic solvent; its utility should be assessed, though it can participate in transesterification. |
| Isopropanol (IPA) | 18.3 | A less polar protic solvent. | |
| Esters | Ethyl Acetate (EtOAc) | 6.0 | A moderately polar solvent, common in organic synthesis and chromatography. |
| Chlorinated Solvents | Dichloromethane (DCM) | 9.1 | A versatile solvent for a wide range of organic compounds. |
| Nitriles | Acetonitrile (ACN) | 37.5 | A polar aprotic solvent, often used in analytical chemistry (e.g., HPLC). |
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust and reproducible method for determining the equilibrium solubility of this compound in the selected organic solvents. The method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Slurries:
-
Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure that a saturated solution is achieved. A starting point is to add approximately 50-100 mg of the solid.
-
To each vial, add a known volume (e.g., 2.0 mL) of the respective organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient period to ensure that equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particulates.
-
-
Quantification by HPLC:
-
Rationale for HPLC: High-Performance Liquid Chromatography is a precise and accurate method for quantifying the concentration of the dissolved solute.[6][7][8][9]
-
Method Development: A suitable HPLC method must be developed and validated. A reverse-phase C18 column is often a good starting point. The mobile phase will typically consist of a mixture of acetonitrile and water or methanol and water. The detector wavelength should be set to the λmax of the compound for optimal sensitivity. It is important to use aprotic diluents for sample preparation to prevent on-column hydrolysis of the pinacol ester.[6][7]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The logical relationship for ensuring a self-validating protocol is as follows:
Caption: Core principles for a self-validating solubility protocol.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.
Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] | [e.g., Freely soluble] |
| 1,4-Dioxane | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |
| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] | [e.g., Very soluble] |
| Methanol (MeOH) | [Experimental Value] | [Calculated Value] | [e.g., Soluble, potential for reaction] |
| Isopropanol (IPA) | [Experimental Value] | [Calculated Value] | [e.g., Moderately soluble] |
| Ethyl Acetate (EtOAc) | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] | [e.g., Freely soluble] |
| Acetonitrile (ACN) | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
Note: The terms "Freely soluble," "Soluble," etc., can be used as qualitative descriptors based on standard pharmacopeial definitions, but the quantitative data is of primary importance.
Conclusion and Future Perspectives
This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible data that is essential for the effective use of this important synthetic building block. The principles and methodologies outlined here can be readily adapted for other boronic acid derivatives, contributing to a broader understanding of their physicochemical properties and facilitating their application in drug discovery and development. Future work could involve extending this solubility screening to a wider range of "green" solvents and exploring the temperature dependence of solubility to further refine reaction conditions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Storage of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester
Introduction: The rising importance of boronic acid derivatives in drug discovery
Boronic acids and their derivatives, particularly pinacol esters, have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction, has significantly accelerated the discovery and development of new therapeutic agents.[2][3] 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester is a valuable building block, incorporating a tetrahydropyran moiety that can modulate physicochemical properties such as solubility and metabolic stability in drug candidates.[4][5]
However, the utility of this and other boronic acid pinacol esters is intrinsically linked to their chemical stability. Degradation can lead to impurities, reduced reaction yields, and inaccurate stoichiometric calculations, ultimately impacting the integrity of research and the quality of pharmaceutical intermediates.[6] This guide provides an in-depth understanding of the factors governing the stability of this compound and offers best practices for its storage and handling to ensure its quality and performance.
Chemical Stability Profile
The stability of boronic acid pinacol esters is a balance of several factors, with the primary degradation pathway being hydrolysis.[7][8][9] Understanding these pathways is crucial for implementing effective storage and handling strategies.
Primary Degradation Pathways
-
Hydrolysis: The most common degradation route for boronic acid pinacol esters is the cleavage of the B-O bonds in the dioxaborolane ring by water, yielding the corresponding boronic acid and pinacol (2,3-dimethyl-2,3-butanediol).[7][8][9] This reaction is often catalyzed by acidic or basic conditions and can even occur on the silica gel of chromatography columns during purification.[10][11]
-
Mechanism of Hydrolysis: The hydrolysis is initiated by the nucleophilic attack of water on the Lewis acidic boron atom. The presence of substituents on the phenyl ring can influence the rate of hydrolysis; electron-withdrawing groups can increase the Lewis acidity of the boron and accelerate hydrolysis, while electron-donating groups can have the opposite effect.[8]
-
-
Oxidation: Boronic acids and their esters can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[12] This can lead to the formation of phenolic byproducts. While pinacol esters are generally more resistant to oxidation than the free boronic acids, this pathway should be considered, especially for long-term storage.[13][14]
-
Protodeboronation: This is a decomposition pathway where the carbon-boron bond is cleaved, typically under acidic or basic conditions, and replaced with a carbon-hydrogen bond.[15] This results in the formation of a des-borylated impurity.
-
Trimerization (of the corresponding boronic acid): While less of a concern for the pinacol ester itself, the hydrolysis product, 4-(4-tetrahydropyranyl)phenylboronic acid, can undergo dehydration to form a cyclic trimer known as a boroxine.[14] This can complicate analysis and reduce the concentration of the active boronic acid species in subsequent reactions.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways described above, the following storage and handling conditions are recommended for this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation, including hydrolysis and oxidation.[15][16][17] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.[16] |
| Light | Amber vial or stored in the dark | Protects the compound from potential light-induced degradation.[16] |
| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and air. Glass is generally preferred.[16][18][19] |
| Handling | In a well-ventilated area, preferably a fume hood or glovebox | Ensures user safety and minimizes exposure to atmospheric conditions.[18][19] |
Causality Behind the Recommendations:
-
Low Temperature: Chemical reactions, including degradation, have activation energy barriers. Storing the compound at a reduced temperature lowers the kinetic energy of the molecules, making it less likely that they will overcome this barrier and react.
-
Inert Atmosphere: The primary drivers of degradation for this compound are water and oxygen. By replacing the air in the storage container with an inert gas, the partial pressure of these reactive species is significantly reduced, thereby slowing down hydrolysis and oxidation.
Experimental Protocol: Stability Assessment
A robust stability testing protocol is essential to determine the shelf-life of this compound under various conditions.
Objective:
To evaluate the stability of the compound under accelerated (elevated temperature and humidity) and long-term (recommended storage) conditions.
Methodology:
-
Sample Preparation:
-
Accurately weigh samples of the compound into individual, inert vials.
-
Prepare a sufficient number of samples for each time point and condition.
-
One set of samples will be stored under the recommended conditions (2-8°C, inert atmosphere, dark).
-
Another set will be subjected to accelerated stability testing (e.g., 40°C / 75% Relative Humidity).
-
-
Time Points:
-
Accelerated: 0, 1, 2, 4, and 8 weeks.
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a powerful technique for separating and quantifying the parent compound and its potential degradants. However, care must be taken to avoid on-column hydrolysis.[9][10][11]
-
HPLC Conditions (Example):
-
Column: A column with low silanol activity is recommended to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[10][11]
-
Mobile Phase: A non-aqueous mobile phase or a mobile phase with no pH modifier can reduce hydrolysis.[10] A gradient of acetonitrile and water may be used.
-
Detector: UV detector at a wavelength where the parent compound and expected impurities have good absorbance.
-
Sample Preparation: Dissolve the sample in a dry, aprotic solvent like acetonitrile immediately before analysis.
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Plot the percentage of the parent compound versus time to determine the degradation rate.
-
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Logical Relationships in Stability Considerations
The interplay between the compound's intrinsic properties and external factors dictates its stability.
Caption: Interplay of factors influencing the stability of boronic acid pinacol esters.
Conclusion
This compound is a robust and versatile reagent when stored and handled correctly. Its primary vulnerability is hydrolysis, which can be effectively mitigated by stringent control of temperature and exclusion of moisture. By understanding the chemical principles behind its stability and implementing the recommended protocols, researchers, scientists, and drug development professionals can ensure the integrity of this valuable compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. benchchem.com [benchchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 [sigmaaldrich.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling with 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
Introduction: Strategic C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and tolerance of diverse functional groups in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is fundamental to the construction of biaryl and styrenyl frameworks, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on a particularly strategic reagent: 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester . This molecule offers two key advantages integrated into a single, bench-stable reagent:
-
The Pinacol Ester: Boronic acid pinacol esters exhibit superior stability compared to their corresponding free boronic acids. They are less susceptible to common side reactions like protodeboronation and the formation of inactive trimeric boroxine anhydrides.[4][5] This enhanced stability ensures a longer shelf-life, simplifies handling, and leads to more reproducible reaction outcomes.[5]
-
The Tetrahydropyranyl (THP) Group: The THP ether is a robust protecting group for hydroxyl functionalities.[6][7] Its stability under the strongly basic conditions often required for Suzuki-Miyaura coupling makes it an ideal choice for multi-step syntheses where a masked phenol is necessary.[7][8]
By combining these features, this compound serves as a versatile building block for introducing a protected phenol moiety into complex molecular architectures, streamlining synthetic routes in drug discovery and materials science.[9]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide (C-X) bond of the organic halide (Ar¹-X). This irreversible step oxidizes the catalyst to a Palladium(II) species. The reactivity order for halides is typically I > Br > OTf >> Cl, although modern catalysts show excellent activity for aryl chlorides.[1][10][11]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent (Ar²) is transferred to the palladium center. This process requires activation by a base. The most widely accepted mechanism, the "boronate pathway," involves the base (e.g., CO₃²⁻, PO₄³⁻) coordinating to the boron atom of the boronic ester.[12][13][14] This forms a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general method for the coupling of an aryl bromide with this compound. Reaction conditions, particularly temperature and duration, may require optimization based on the specific aryl halide used.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (The Inert Atmosphere is Crucial):
-
To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), the chosen base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 mmol, 2 mol%).
-
Rationale: Weighing solids together in the flask minimizes transfers of air-sensitive reagents. The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) species, which is the active form of the catalyst.
-
-
Solvent Addition:
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Using a syringe, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total for a 0.5 mmol scale).
-
Rationale: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. The addition of water can be beneficial, especially with boronic esters, as it may facilitate hydrolysis to the more reactive boronic acid in situ and aid in dissolving the inorganic base.[15]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Rationale: Higher temperatures are often required to drive the reaction, especially for less reactive aryl bromides or chlorides.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: This standard extractive workup removes the inorganic base, salts, and water-soluble byproducts.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Rationale: Chromatography is usually necessary to remove the catalyst residues, any unreacted starting materials, and homocoupled byproducts.
-
Experimental Design and Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components. The following table summarizes key parameters and provides expert insights for optimizing the reaction.
| Parameter | Options & Considerations | Rationale & Field-Proven Insights |
| Palladium Source | Precatalysts: Pd(dppf)Cl₂, PEPPSI-type catalystsPd(0) Sources: Pd(PPh₃)₄Pd(II) Sources: Pd(OAc)₂, Pd₂(dba)₃ (used with a ligand) | Precatalysts are often preferred as they are air-stable and are efficiently reduced to the active Pd(0) species in situ. For challenging substrates like aryl chlorides, highly active catalysts formed from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required.[16][17] |
| Ligand | Phosphines: PPh₃, P(t-Bu)₃, Buchwald ligands (SPhos, XPhos)NHCs: IPr, IMes | The ligand stabilizes the palladium center and modulates its reactivity. For simple aryl bromides/iodides, PPh₃ (as in Pd(PPh₃)₄) is often sufficient. For aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands are necessary to promote the difficult oxidative addition step and subsequent reductive elimination.[18] |
| Base | Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Fluorides: KF, CsF | The base is critical for activating the boronic ester.[12] K₃PO₄ is a strong, non-nucleophilic base effective for a wide range of substrates, including those sensitive to hydrolysis.[19] Cs₂CO₃ is often used for difficult couplings due to its high solubility and basicity. K₂CO₃ is a cost-effective and common choice for general applications.[20] |
| Solvent | Ethers: 1,4-Dioxane, THFAromatics: TolueneAmides: DMF, DMAc(Often used with 10-25% H₂O) | The solvent choice influences reagent solubility and reaction temperature. Dioxane/water or Toluene/water are very common systems. The water helps dissolve the base and facilitates the transmetalation step.[15] For reactions requiring higher temperatures, solvents like DMF or DMAc can be used. |
| Temperature | Room Temperature to >100 °C | While some highly active catalyst systems work at room temperature, most couplings require heating.[18] A good starting point is 80-100 °C. Microwave irradiation can dramatically shorten reaction times. |
Representative Data
The following table illustrates typical outcomes for Suzuki-Miyaura couplings involving arylboronic acid pinacol esters with various aryl halides, demonstrating the versatility of the methodology.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | ~85 |
| 3 | 4-Chloroacetophenone | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | >95 |
| 4 | 1-Iodonaphthalene | Pd(dppf)Cl₂ (2%) | K₃PO₄ | DMF | 100 | 6 | ~92 |
Note: These are representative examples. Yields are highly dependent on the specific substrates and precise reaction conditions.
Conclusion
This compound is a highly valuable and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. Its inherent stability, conferred by the pinacol ester, simplifies handling and improves reproducibility. The integrated THP protecting group is stable under typical basic coupling conditions, providing a direct route to complex biaryl structures containing a masked phenol. This makes the reagent particularly powerful for applications in medicinal chemistry and drug discovery, where the strategic introduction of functionalizable handles is paramount. By carefully selecting the catalyst, base, and solvent system, researchers can effectively leverage this building block to construct a wide array of high-value molecules.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
Palladium catalysts for coupling 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
Introduction: The Strategic Value of the Tetrahydropyranyl Moiety in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction enables the versatile coupling of organoboron compounds with organic halides, providing access to a vast array of complex molecules, most notably biaryl structures, which are prevalent in many commercial drugs.
This guide focuses on a specific, highly valuable building block: This compound . The tetrahydropyran (THP) group is a widely used motif in drug discovery, often serving as a saturated heterocyclic scaffold that can improve physicochemical properties such as solubility and metabolic stability.[3][4] Its coupling via the robust and stable pinacol boronic ester offers a reliable method for incorporating this key fragment into target molecules.[1][5]
As a Senior Application Scientist, this document is designed to move beyond a simple recitation of steps. It provides a detailed mechanistic rationale for procedural choices, a guide to selecting the optimal catalytic system, and robust protocols validated by extensive field application. Our goal is to empower researchers, scientists, and drug development professionals to execute these critical coupling reactions with confidence, efficiency, and a deep understanding of the underlying chemistry.
Pillar 1: The Palladium Catalytic Cycle - A Mechanistic Deep Dive
A successful Suzuki-Miyaura coupling is contingent on the smooth operation of a three-step catalytic cycle orchestrated by a palladium complex. The cycle shuttles the palladium atom between its Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The three key stages are:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and converts the palladium to a Pd(II) species.[6][7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[6]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic ester must be activated by a base to form a more nucleophilic "ate" complex.[8][9] This is a critical junction where the choice of base and solvent system can dramatically influence reaction outcomes.
-
Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7][10]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Pillar 2: Selecting the Optimal Catalytic System
The "catalyst" is rarely just a palladium salt; it is a system comprising a palladium source, a ligand, a base, and a solvent. The synergy between these components dictates the success of the reaction.
-
Palladium Source: Palladium(II) salts like Pd(OAc)₂ are common, cost-effective, and air-stable but require in situ reduction to the active Pd(0) state.[11] This can sometimes be a source of side reactions like boronic ester homocoupling.[1] Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are also widely used. Modern approaches favor "precatalysts," which are stable Pd(II) complexes that cleanly and rapidly generate the active Pd(0) species under the reaction conditions.[12][13]
-
Ligands: The Key to Reactivity and Scope: Ligands are not optional additives; they are essential controllers of the catalyst's performance. They stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate its electronic and steric properties.
-
Early Generations (e.g., PPh₃): Triphenylphosphine is a classic ligand suitable for simple couplings of aryl iodides and bromides.
-
Modern Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, DavePhos): These bulky and electron-rich ligands have revolutionized Suzuki coupling.[8] They promote the crucial oxidative addition step, especially for less reactive aryl chlorides, and accelerate the final reductive elimination, leading to higher turnover numbers and allowing for reactions at lower temperatures.[8][14]
-
-
Base and Solvent: The base's primary role is to activate the boronic ester.[9] Inorganic bases like K₂CO₃ and K₃PO₄ are most common, often used in an aqueous/organic solvent mixture.[11][14] The water can play a beneficial role in the transmetalation step.[15] For base-sensitive substrates, weaker bases like KF may be employed.[9] Aprotic polar solvents like dioxane, THF, or toluene are standard choices.[1]
Table 1: Catalyst System Selection Guide
| Catalyst System (Precatalyst/Ligand) | Target Substrate | Recommended Base | Typical Solvent(s) | Temperature (°C) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Classic, cost-effective. Not suitable for aryl chlorides or sterically hindered substrates. |
| Pd(OAc)₂ + SPhos | Aryl Bromides, Chlorides | K₃PO₄ | Toluene, Dioxane, THF | 80-110 | Highly versatile and robust system for a wide range of substrates, including heteroaryls.[8] |
| Pd₂(dba)₃ + P(t-Bu)₃ | Aryl Bromides, Chlorides | K₃PO₄ | Dioxane | Room Temp - 80 | Effective for room-temperature couplings of many substrates.[9] |
| XPhos Pd G3 (Precatalyst) | Challenging Aryl Chlorides, Hindered Substrates | K₃PO₄, Cs₂CO₃ | THF, Dioxane | 40-100 | Air- and moisture-stable precatalyst allows for rapid generation of the active catalyst and coupling of difficult substrates.[12] |
Pillar 3: Validated Experimental Protocols
The following protocols are designed to be reproducible and scalable. Crucial Safety Note: Always perform these reactions in a well-ventilated fume hood. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
General Experimental Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. chemimpex.com [chemimpex.com]
- 4. wiche.edu [wiche.edu]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 11. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. catalysis-consulting.com [catalysis-consulting.com]
Reaction conditions for Suzuki coupling using 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester
An In-Depth Guide to Suzuki-Miyaura Coupling Using 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions utilizing this compound. As a versatile and stable building block, this reagent is invaluable in the synthesis of complex biaryl structures central to pharmaceutical and materials science research. This guide moves beyond a simple recitation of steps to explain the fundamental principles governing the reaction, enabling researchers to optimize conditions, troubleshoot effectively, and adapt the methodology to a wide range of synthetic challenges.
Guiding Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction's success hinges on a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding this cycle is paramount for rational optimization of reaction conditions.
The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition with the organic halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2] The next crucial step is transmetalation , where the organic moiety from the boron reagent is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species, facilitating the transfer.[1][5][6] Finally, reductive elimination from the Pd(II) complex forms the new C-C bond in the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3][4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimizing the Reaction: A Guide to Key Parameters
The efficiency and success of the Suzuki coupling are highly dependent on the careful selection of several key components. This section delves into the function of each parameter, providing the rationale needed for informed experimental design.
The Boronic Ester: this compound
The choice of a pinacol ester over a free boronic acid offers significant practical advantages. Pinacol esters exhibit superior stability, making them less susceptible to common side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.[7][8][9] This enhanced stability ensures a longer shelf-life and more consistent reactivity, which is crucial for reproducible results in complex syntheses.[9] The tetrahydropyran (THP) group on the phenyl ring is a common acid-labile protecting group for a phenol, adding another layer of synthetic versatility to this building block.
The Palladium Catalyst: Precursors and Ligands
The catalyst system consists of a palladium precursor and, typically, a stabilizing ligand. The choice of ligand is critical as it influences the catalyst's stability, solubility, and reactivity, particularly with challenging substrates like aryl chlorides.
| Component | Examples | Key Considerations |
| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ can often be used without an additional ligand.[10] |
| Phosphine Ligands | PPh₃, P(t-Bu)₃, PCy₃, XPhos, SPhos | Electron-rich and bulky phosphine ligands accelerate oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides and lower reaction temperatures.[5][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong electron-donating ligands that form highly stable and active palladium complexes, often showing high tolerance for a wide range of functional groups.[5] |
The Indispensable Role of the Base
The base is not a mere spectator; it is a critical activator in the catalytic cycle.[6] Its primary role is to react with the boronic ester to form an "ate" complex (e.g., [R-B(pin)(OH)]⁻). This increases the nucleophilicity of the organic group on the boron atom, thereby facilitating the crucial transmetalation step.[1][6][12]
| Base Type | Examples | Properties & Use Cases |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | The most common choice. Moderately strong bases, generally effective and economical. Often used with aqueous-organic solvent mixtures.[6] |
| Phosphates | K₃PO₄ | A stronger base than carbonates, often used for less reactive boronic esters or aryl chlorides. Soluble in many organic solvents.[6][13] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong bases that can be effective but may promote side reactions with sensitive functional groups. |
| Fluorides | KF, CsF | Can be effective, particularly for substrates with base-labile groups like esters, as they can activate the boronic acid under milder conditions.[5] |
Choosing the Right Solvent System
The solvent must solubilize the reactants and catalyst while facilitating the reaction. Due to the use of inorganic bases, solvent systems are often mixtures of an organic solvent and water.
| Solvent Type | Examples | Characteristics |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHF | Common choices that balance polarity and have good solubilizing properties for many organic substrates and catalysts.[7] |
| Aromatics | Toluene, Xylenes | Less polar solvents, often suitable for catalysts like Pd(PPh₃)₄.[14] Can be run at higher temperatures. |
| Amides | DMF, DMAc | Highly polar aprotic solvents that can increase reaction rates but may be difficult to remove and can sometimes interfere with the catalyst.[7][15] |
| Alcohols | Isopropanol, Ethanol | Can serve as both solvent and a mild reducing agent for Pd(II) precursors. |
The solvent can significantly impact reaction selectivity and rate, and its choice may be more complex than simply matching polarity.[15][16][17] Therefore, screening a few solvent systems is often a worthwhile optimization step.
The Coupling Partner: Organic Halides and Triflates
The reactivity of the organic electrophile is a major factor in determining the required reaction conditions. The general order of reactivity is I > Br > OTf >> Cl > F.[10] While iodides and bromides are highly reactive and couple under mild conditions, the more economical and widely available aryl chlorides often require more active catalyst systems with electron-rich, bulky ligands.[18][19]
Detailed Experimental Protocol
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
Reaction Scheme: (Aryl Bromide) + this compound → (Coupled Biaryl Product)
Materials and Reagents
-
Aryl halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a precursor and ligand (e.g., Pd₂(dba)₃, 1-2 mol% and XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Flask Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst/ligand system, and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and dilute with an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen). 2. Insufficiently active catalyst/ligand for the halide. 3. Reaction temperature too low. | 1. Ensure proper degassing of solvents and purging with inert gas. 2. Switch to a more active ligand (e.g., a bulky phosphine like XPhos for an aryl chloride). 3. Increase the reaction temperature. |
| Protodeboronation of Boronic Ester | 1. Presence of acidic impurities. 2. Prolonged reaction time at high temperature. 3. Insufficiently strong base. | 1. Use freshly purified reagents and dry solvents. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a stronger base like K₃PO₄ or increase the equivalents of the current base. |
| Homocoupling of Boronic Ester (Ar-Ar) | 1. Oxygen present in the reaction mixture. 2. Certain palladium catalyst systems can promote this side reaction. | 1. Improve inert atmosphere techniques. 2. Screen different palladium precursors or ligands. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. Ligand dissociation at high temperatures. | 1. Lower the reaction temperature. 2. Use a more stable ligand (e.g., an NHC-based catalyst). 3. Ensure the ligand-to-palladium ratio is appropriate. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis. By using stable and reliable reagents like this compound and understanding the fundamental principles that govern the catalytic cycle, researchers can confidently and efficiently construct complex molecular architectures. This guide provides the necessary foundation in both theory and practice to enable drug development professionals and scientists to successfully implement and optimize this cornerstone reaction in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary pharmaceutical synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester has emerged as a key building block, valued for its ability to introduce the 4-(tetrahydropyran-4-yl)phenyl group into target molecules. The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, frequently found in bioactive natural products and synthetic drugs.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework for precise interactions with biological targets.[2][3]
This boronic acid pinacol ester is particularly advantageous for its stability and ease of handling compared to its corresponding free boronic acid. The pinacol protecting group shields the reactive boronic acid moiety, preventing premature decomposition and facilitating accurate dispensing and storage.[4] This enhanced stability is crucial for reproducible and scalable synthetic processes in a drug development setting.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in key synthetic transformations, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅BO₃ | [5] |
| Molecular Weight | 288.19 g/mol | [5] |
| Appearance | White to off-white solid | |
| CAS Number | 1312479-26-7 | [5] |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, DMF, toluene) | |
| Stability | Generally stable to air and moisture, but should be stored in a cool, dry place. Pinacol esters are less prone to protodeboronation and oxidation than free boronic acids.[4] |
Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6][7] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl scaffolds present in a vast number of drugs.[8]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation with a boronate species, which is generated from the boronic ester in the presence of a base. The cycle concludes with reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.[6]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates, particularly those that are sterically hindered or electronically deactivated.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos for challenging couplings) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
Experimental Workflow:
Figure 2: Step-by-Step Experimental Workflow for a Typical Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
Degas the resulting mixture by bubbling with the inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and any additional ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Case Study: Synthesis of a Kinase Inhibitor Intermediate
The 4-(tetrahydropyran-4-yl)phenyl motif is a key structural feature in various kinase inhibitors. For instance, analogs of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib could potentially incorporate this moiety to enhance their pharmacological properties.[2][4] The following is a representative protocol for the synthesis of a key intermediate for such a kinase inhibitor.
Reaction Scheme:
(Self-generated image of a hypothetical reaction for illustrative purposes)
Optimized Protocol:
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | A common core in kinase inhibitors. Iodides are generally more reactive than bromides or chlorides.[8] |
| Boronic Ester | This compound (1.3 eq.) | Provides the desired structural motif. A slight excess ensures complete consumption of the more valuable aryl halide. |
| Catalyst | PdCl₂(dppf) (3 mol%) | A robust and widely used catalyst for Suzuki-Miyaura couplings.[9] |
| Base | K₂CO₃ (2.5 eq.) | An effective and economical base for this transformation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common and effective solvent system for Suzuki-Miyaura reactions. Water is often necessary for the transmetalation step.[9] |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Reaction Time | 4-6 hours | Typical reaction time for this type of coupling. |
This optimized protocol is designed to provide a high yield of the desired intermediate, which can then be further elaborated to the final active pharmaceutical ingredient.
Alternative Application: Chan-Lam Coupling for Diaryl Ether Synthesis
While less common than the Suzuki-Miyaura reaction, the Chan-Lam coupling offers a valuable method for the formation of C-O bonds, specifically for the synthesis of diaryl ethers.[10][11] This copper-catalyzed reaction couples a boronic acid with a phenol.
Protocol: General Procedure for Chan-Lam O-Arylation
Materials:
-
This compound (1.5 - 2.0 equivalents)
-
Phenol (1.0 equivalent)
-
Copper catalyst (e.g., Cu(OAc)₂) (10-20 mol% or stoichiometric)
-
Base (e.g., pyridine, Et₃N) (2.0 equivalents)
-
Anhydrous solvent (e.g., CH₂Cl₂, MeCN)
-
Molecular sieves (optional, to remove water)
Experimental Workflow:
Figure 3: Step-by-Step Experimental Workflow for a Typical Chan-Lam Coupling.
Step-by-Step Procedure:
-
To a reaction vessel open to the air, add the phenol (1.0 eq.), this compound (1.5 eq.), Cu(OAc)₂ (1.0 eq.), and the base (e.g., pyridine, 2.0 eq.).
-
Add the anhydrous solvent (e.g., CH₂Cl₂).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Steric hindrance | - Use a pre-catalyst or a different palladium source.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Protodeboronation of the Boronic Ester | - Presence of acid- Prolonged reaction times at high temperatures | - Ensure all reagents and solvents are free of acidic impurities.- Optimize the reaction to proceed at a lower temperature or for a shorter duration. |
| Homocoupling of the Boronic Ester | - High concentration of the boronic ester- Certain catalyst systems | - Add the boronic ester solution slowly to the reaction mixture.- Screen different palladium catalysts and ligands. |
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its stability, ease of handling, and the desirable properties of the tetrahydropyran motif make it an excellent choice for introducing the 4-(tetrahydropyran-4-yl)phenyl group into complex molecules. The robust and well-understood Suzuki-Miyaura cross-coupling reaction is the primary application for this reagent, and the provided protocols offer a solid foundation for its successful implementation. By understanding the principles behind the reaction and employing careful optimization, researchers can effectively utilize this reagent to accelerate the discovery and development of new therapeutic agents.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 4. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heterogeneous copper-catalyzed synthesis of diaryl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester with Aryl Halides
Introduction: The Strategic Importance of the Tetrahydropyranyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) moiety has emerged as a privileged scaffold. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug candidates. The targeted introduction of this motif onto an aromatic core is a common strategy to optimize the pharmacokinetic profile of a lead compound. The 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester is a key building block in this endeavor, enabling the direct installation of the THP-aryl group via robust and versatile cross-coupling methodologies.
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing this compound and a variety of aryl halides. Designed for researchers, scientists, and drug development professionals, these notes elucidate the underlying mechanistic principles, offer detailed experimental protocols, and provide practical insights for troubleshooting and optimization.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] The reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[3][6] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F.[7]
2. Transmetalation: This is the crucial step where the organic moiety from the boronic acid derivative is transferred to the palladium(II) center. The presence of a base is essential for this step, as it activates the boronic acid ester to form a more nucleophilic borate species. This borate then undergoes transmetalation with the palladium(II) complex, displacing the halide and forming a new organopalladium(II) intermediate.[3]
3. Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired biaryl product. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Materials and Reagents
-
Aryl Halide: (e.g., 4-bromoanisole, 3-chloropyridine, 2-iodotoluene)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable phosphine ligand.[3]
-
Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄
-
Solvent: e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixtures
-
Inert Gas: Nitrogen or Argon
-
Standard laboratory glassware and equipment
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (5-10 mL). Subsequently, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: A Guide to Reaction Conditions
The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table provides a starting point for optimizing the reaction conditions for different classes of aryl halides.
| Aryl Halide (Ar-X) | Recommended Catalyst System | Recommended Base | Recommended Solvent | Typical Temp. (°C) |
| Aryl Iodides | Pd(PPh₃)₄ (1-3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 80-90 |
| Aryl Bromides | Pd(dppf)Cl₂ (2-5 mol%) | Cs₂CO₃ | 1,4-Dioxane | 90-100 |
| Aryl Chlorides | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene | 100-110 |
| Sterically Hindered Aryl Halides | Buchwald or Fu Catalysts[11][12] | t-BuOK | Dioxane | 100-120 |
Table 1: Recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Expert Insights: Best Practices and Troubleshooting
Causality Behind Experimental Choices:
-
Choice of Boronic Ester: Pinacol esters are generally more stable and less prone to protodeboronation compared to the corresponding boronic acids, leading to more consistent and reproducible results.[13]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for preserving the catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvent can also oxidize the palladium catalyst. Degassing the solvent prior to use is a critical step for ensuring high reaction efficiency.
-
Base Selection: The strength and nature of the base can significantly influence the reaction rate and yield. For less reactive aryl chlorides, a stronger base like K₃PO₄ or an alkoxide is often required to facilitate the transmetalation step.
-
Ligand Choice for Challenging Substrates: For sterically hindered or electron-rich aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are often necessary to promote the oxidative addition and reductive elimination steps.[14][15][16]
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poorly degassed solvent; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure a rigorously inert atmosphere; Degas the solvent thoroughly; Screen different bases and solvents. |
| Protodeboronation of Boronic Ester | Presence of water and/or acidic impurities; Prolonged reaction times at high temperatures. | Use anhydrous solvents and reagents; Add a slight excess of the boronic ester; Optimize reaction time and temperature. |
| Homocoupling of Aryl Halide | Presence of oxygen. | Improve inert atmosphere technique and solvent degassing. |
| Formation of Unidentified Byproducts | Side reactions due to high temperatures or incorrect stoichiometry. | Lower the reaction temperature; Carefully control the stoichiometry of reactants. |
Table 2: A troubleshooting guide for common issues encountered in Suzuki-Miyaura cross-coupling reactions.
Conclusion: A Versatile Tool for Drug Discovery
The Suzuki-Miyaura cross-coupling of this compound with aryl halides represents a powerful and highly adaptable method for the synthesis of complex biaryl structures. Its broad functional group tolerance and predictable reactivity have cemented its place as an indispensable tool in the arsenal of the medicinal chemist. By understanding the mechanistic nuances and adhering to best experimental practices, researchers can effectively leverage this reaction to accelerate the discovery and development of novel therapeutics. The insights and protocols provided herein serve as a comprehensive resource to empower scientists in this critical endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound – Biotuva Life Sciences [biotuva.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Microwave-assisted Suzuki coupling of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester
Microwave-Assisted Suzuki Coupling of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Microwave-Assisted Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its power lies in the efficient and versatile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] This application note focuses on a specialized and highly relevant protocol: the microwave-assisted Suzuki coupling of this compound. This particular building block is of significant interest in medicinal chemistry due to the prevalence of the tetrahydropyran motif in bioactive molecules.
The integration of microwave irradiation into synthetic protocols represents a significant leap forward in efficiency and sustainability.[4][5][6] Unlike conventional heating methods that rely on thermal conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][7] This results in dramatic reductions in reaction times, often from hours to mere minutes, alongside improved product yields and cleaner reaction profiles.[4][5][6][7] For drug development professionals, this acceleration of the synthetic workflow is invaluable, enabling faster lead optimization and compound library generation.[8]
This guide provides a comprehensive, in-depth protocol for the microwave-assisted Suzuki coupling of this compound. Beyond a simple recitation of steps, it delves into the rationale behind reagent selection and procedural nuances, empowering researchers to not only replicate the methodology but also to adapt and troubleshoot it effectively.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle.[1][9][10] Understanding this mechanism is crucial for optimizing reaction conditions and diagnosing potential issues. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][9][10] This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the organoboron species (in this case, the 4-(4-tetrahydropyranyl)phenyl moiety) is transferred to the palladium center.[1][9][10] This step requires the presence of a base to activate the boronic ester, forming a more nucleophilic "ate" complex.[11][12][13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1346706-03-3 | 288.18 | 1.2 | 1.2 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.0 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 4 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Instrumentation:
-
A dedicated laboratory microwave reactor designed for chemical synthesis. Note: Domestic microwave ovens should never be used for laboratory work due to safety risks.[14][15]
-
Microwave process vials (10 mL) with appropriate caps and septa.
-
Magnetic stirrer and stir bars.
-
Standard laboratory glassware.
-
Analytical balance.
-
Fume hood.
Step-by-Step Procedure:
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
-
Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (345.8 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Catalyst Addition: In a fume hood, add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol) to the vial.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Degassing: Securely cap the vial and purge with a stream of argon or nitrogen for 5-10 minutes to remove oxygen, which can lead to unwanted side reactions like homocoupling.[16]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's cooling feature) before carefully opening.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[17]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.[17]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Discussion and Field-Proven Insights
Choice of Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources can be employed.[18] For particularly challenging couplings, or with less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor may offer improved results.[3][19]
The Role of the Base: The base is critical for activating the boronic ester.[11][12][13] Potassium carbonate (K₂CO₃) is a good general-purpose base for this type of reaction.[20] In cases where substrates are sensitive to hydrolysis, milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial.[11][12][21]
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard for Suzuki couplings.[16] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[22] Microwave heating can lead to the formation of a monophasic solution at elevated temperatures, which can accelerate the reaction rate.
Pinacol Ester vs. Boronic Acid: Pinacol esters are generally more stable and easier to handle and purify than their corresponding boronic acids.[23] They are less prone to protodeboronation (hydrolysis back to the arene), a common side reaction.[20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Low reaction temperature/time. | Use a fresh bottle of catalyst or a pre-catalyst; Ensure thorough degassing with an inert gas[16]; Increase microwave temperature (e.g., to 140 °C) or time (e.g., to 20 min). |
| Homocoupling of Boronic Ester | Presence of oxygen; Inefficient oxidative addition. | Improve degassing procedure; Consider a different palladium catalyst/ligand system that favors cross-coupling.[16] |
| Protodeboronation | Harsh basic conditions; Extended reaction time at high temperature. | Switch to a milder base (e.g., KF)[21]; Reduce reaction time or temperature; Use the pinacol ester instead of the free boronic acid.[20] |
| Product is Hydrophilic/Difficult to Extract | Polar functional groups on the product. | Skip the aqueous work-up. Filter the reaction mixture through a pad of Celite to remove the catalyst, evaporate the solvent, and proceed directly to purification.[24] |
Safety Precautions
-
Microwave Safety: Always use a microwave reactor specifically designed for chemical synthesis.[14] Never use a domestic microwave oven.[15][25] Regularly inspect the door seals and interlocks for damage.[26] Be aware of the potential for rapid pressure buildup in sealed vessels.[26][27]
-
Chemical Hazards: this compound may cause skin and eye irritation and may be harmful if swallowed.[28] Palladium catalysts are toxic and should be handled with care. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.[15]
-
Pressure Monitoring: Do not exceed the maximum pressure rating of the microwave vials. If unsure about a reaction's potential to generate pressure, start with a small-scale test reaction.[14]
Conclusion
The microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of biaryl compounds. By leveraging the rapid and uniform heating provided by microwave irradiation, researchers can significantly accelerate reaction times and improve yields. This protocol for the coupling of this compound provides a reliable and adaptable starting point for the synthesis of valuable building blocks in drug discovery and development. A thorough understanding of the underlying mechanism and careful attention to reaction parameters are key to achieving successful and reproducible results.
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. scribd.com [scribd.com]
- 26. Microwave Safety [k-state.edu]
- 27. chem.tamu.edu [chem.tamu.edu]
- 28. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester in Materials Science
Document ID: AN-THPP-MS-2026-01
Abstract
This document provides a comprehensive technical guide on the application of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester in the field of materials science. We will explore its role as a versatile building block in the synthesis of advanced organic materials, with a particular focus on its potential applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and fluorescent sensors. This guide will detail the underlying chemical principles, provide representative experimental protocols, and discuss the expected impact of the unique structural features of this molecule on material properties.
Introduction: A Molecule of Strategic Design
This compound, with the chemical structure C17H25BO3, is a bifunctional organic molecule designed for strategic incorporation into complex molecular architectures.[1] Its utility in materials science stems from the synergistic interplay of its two key functional components: the phenylboronic acid pinacol ester and the tetrahydropyran (THP) moiety.
-
The Phenylboronic Acid Pinacol Ester: This functional group is a cornerstone of modern organic synthesis, primarily enabling carbon-carbon bond formation through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] The pinacol ester form offers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store, which is a significant advantage in multi-step syntheses. This reactive handle allows for the precise and efficient construction of π-conjugated systems, which are the fundamental components of many organic electronic materials.[3]
-
The Tetrahydropyran (THP) Moiety: The non-planar, saturated heterocyclic THP group introduces several desirable properties into a material. It can enhance the solubility of the resulting polymers or molecules in common organic solvents, which is crucial for solution-based processing techniques often employed in the fabrication of organic electronic devices.[4] Furthermore, the bulky nature of the THP group can disrupt intermolecular packing, potentially leading to materials with amorphous or less crystalline solid-state morphologies. This can be advantageous in OLEDs, for instance, by preventing aggregation-caused quenching of fluorescence.
The strategic combination of these two functionalities makes this compound a valuable building block for the synthesis of a new generation of functional organic materials.
Key Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, the precise tuning of molecular structure is paramount to achieving high efficiency, long operational stability, and desired emission colors. This compound can be utilized in the synthesis of various components of an OLED device, including:
-
Host Materials: By incorporating the THP-phenyl group into a wide bandgap host material, it is possible to improve the solubility and film-forming properties of the host, leading to more uniform and defect-free emissive layers. The steric hindrance provided by the THP group can also help to isolate emitter molecules within the host matrix, minimizing concentration quenching and enhancing device efficiency.
-
Emitting Materials (Emitters): This building block can be coupled with various aromatic and heteroaromatic cores to construct novel fluorescent or phosphorescent emitters. The THP group can influence the photophysical properties of the emitter by altering its molecular geometry and electronic structure. For instance, it can be used to synthesize blue fluorescent emitters, where preventing π-stacking is crucial to maintaining high emission efficiency.
-
Hole and Electron Transport Materials: The introduction of the THP-phenyl moiety into charge-transporting materials can enhance their solubility and morphological stability, leading to improved device performance and lifetime.
Organic Photovoltaics (OPVs)
In OPV applications, the morphology of the bulk heterojunction (BHJ) active layer, comprising a donor and an acceptor material, is critical for efficient exciton dissociation and charge transport. The use of this compound in the synthesis of donor or acceptor polymers can offer:
-
Enhanced Solubility and Processability: The THP group can significantly improve the solubility of conjugated polymers, allowing for the use of more environmentally friendly solvents and enabling better control over the active layer morphology during device fabrication.
-
Morphology Control: The non-planar structure of the THP group can influence the self-assembly and phase separation of the donor and acceptor materials in the BHJ, which is a key determinant of device efficiency.
Fluorescent Sensors
The boronic acid functionality has been widely explored in the design of fluorescent sensors for the detection of various analytes, including saccharides and reactive oxygen species (ROS). While the pinacol ester protects the boronic acid, it can be hydrolyzed to the active boronic acid form. A potential application of this compound in this area involves its incorporation into a fluorophore scaffold. The resulting sensor could exhibit changes in its fluorescence properties upon binding of a target analyte to the boronic acid moiety. The THP group could enhance the sensor's solubility in biological media and potentially influence its photophysical response.[5]
Experimental Protocols
The following section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a general guideline and may require optimization for specific substrates.
Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a model biphenyl compound by coupling this compound with an aryl bromide.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1312479-26-7 | 288.19 | 1.0 | 1.0 |
| Aryl Bromide (e.g., 4-bromotoluene) | 106-38-7 | 171.04 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (288 mg, 1.0 mmol), the aryl bromide (e.g., 4-bromotoluene, 205 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent and Base Addition: Add toluene (15 mL) and a 2M aqueous solution of potassium carbonate (1.5 mL, 3.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal performance.
-
Base: Potassium carbonate is a widely used base in Suzuki reactions. It is required to activate the boronic acid ester for transmetalation to the palladium center.
-
Solvent System: The two-phase toluene/water system is effective for many Suzuki couplings, as it helps to dissolve both the organic reactants and the inorganic base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
Characterization and Performance Data
The properties of materials synthesized using this compound will depend on the specific molecular structure. Key characterization techniques would include:
-
Structural Characterization: NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm the chemical structure.
-
Thermal Properties: Thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to determine glass transition and melting temperatures.
-
Photophysical Properties: UV-Vis absorption and photoluminescence spectroscopy to determine the absorption and emission characteristics. Quantum yield and fluorescence lifetime measurements are also crucial for emissive materials.
-
Electrochemical Properties: Cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels, which are critical for understanding charge injection and transport in electronic devices.
-
Device Performance: For materials intended for OLEDs or OPVs, fabrication and testing of prototype devices are necessary to evaluate key metrics such as external quantum efficiency (EQE), power conversion efficiency (PCE), and operational lifetime.
Logical Workflow for Material Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development of a new organic electronic material using this compound.
Workflow for material development.
Conclusion
This compound is a strategically designed building block with significant potential in materials science. Its ability to participate in efficient C-C bond formation via the Suzuki-Miyaura coupling, combined with the solubility-enhancing and morphology-directing properties of the tetrahydropyran group, makes it a valuable tool for the synthesis of advanced materials for a range of applications, including OLEDs, OPVs, and sensors. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule in their own materials development programs.
References
- 1. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester | C19H24BNO2 | CID 17750276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1312479-26-7|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Preventing protodeboronation of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester
Welcome to the technical support center for 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing the common side reaction of protodeboronation. By understanding the underlying mechanisms and adopting the recommended best practices, you can significantly improve the yield and reproducibility of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid ester is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 4-phenyltetrahydropyran, consuming your starting material and reducing the yield of your desired cross-coupled product in reactions like the Suzuki-Miyaura coupling. While pinacol esters are generally more stable than their corresponding boronic acids, they are not immune to this decomposition pathway, especially under certain reaction conditions.[3][4]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of your reagent, it is crucial to store it in a tightly sealed container in a cool (refrigeration at 0-8°C is often recommended), dry, and well-ventilated area.[5][6] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent moisture ingress and potential hydrolysis.[7] Exposure to moisture can lead to the slow hydrolysis of the pinacol ester to the corresponding boronic acid, which is often more susceptible to protodeboronation.
Q3: What are the primary factors that promote protodeboronation in my Suzuki-Miyaura coupling reaction?
A3: The main factors that accelerate protodeboronation are:
-
Presence of a Proton Source: Water is a key ingredient for protodeboronation. While many Suzuki-Miyaura couplings use aqueous mixtures, a high concentration of water can be detrimental.[1]
-
Base Strength and Concentration: Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), significantly increase the rate of protodeboronation.[8][9] The reaction is often fastest at high pH.[8]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including the undesired protodeboronation.[1]
-
Extended Reaction Times: Longer exposure to reaction conditions provides more opportunity for the boronic acid ester to decompose.[1]
-
Oxygen: Peroxidic species, which can form in ethereal solvents exposed to air, can also promote oxidative degradation pathways.[8][10]
Q4: Are there any visual signs that my boronic acid ester has degraded?
A4: While visual inspection can sometimes be helpful (e.g., a change in color or consistency), it is not a reliable method for detecting degradation. The most definitive way to assess the purity of your this compound is through analytical techniques like NMR spectroscopy. The appearance of signals corresponding to the protodeboronated byproduct, 4-phenyltetrahydropyran, would confirm decomposition.
Troubleshooting Guide: Low Yields and Byproduct Formation
This section addresses the common issue of low product yield accompanied by the formation of the protodeboronated byproduct, 4-phenyltetrahydropyran.
Problem: Significant Protodeboronation Observed
Your reaction is producing a low yield of the desired coupled product, and analysis (e.g., by GC-MS or NMR) confirms the presence of 4-phenyltetrahydropyran.
Root Cause Analysis and Solutions
The core of the issue lies in the relative rates of the desired Suzuki-Miyaura coupling and the undesired protodeboronation. The goal is to accelerate the former while suppressing the latter.
Base Selection
-
Causality: Strong bases (e.g., NaOH, KOH) create a highly basic environment that accelerates the hydrolysis of the pinacol ester to the more reactive boronate anion, which is prone to protodeboronation.[8][9]
-
Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices that provide sufficient basicity for the catalytic cycle while minimizing protodeboronation.[1][5]
| Base | Strength | Typical Observation in Suzuki-Miyaura | Recommendation for Sensitive Substrates |
| NaOH, KOH | Strong | High reaction rates, high protodeboronation | Not Recommended |
| K₂CO₃ | Moderate | Good balance of reactivity and stability | Good starting point |
| K₃PO₄, Cs₂CO₃ | Weak | Often lower protodeboronation rates | Highly Recommended |
Solvent System and Atmosphere
-
Causality: Protodeboronation requires a proton source, which is typically water in the reaction mixture.[1] Additionally, dissolved oxygen can lead to oxidative side reactions.[10]
-
Solution:
-
Use Anhydrous Solvents: Whenever the reaction allows, employ anhydrous solvents to minimize the availability of protons.[1][5]
-
Minimize Water: If an aqueous system is necessary, reduce the amount of water to the minimum required for reactivity.
-
Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for 30-60 minutes prior to use. This removes dissolved oxygen.
-
Reaction Temperature
-
Causality: The rate of protodeboronation, like most chemical reactions, increases with temperature.[1]
-
Solution: Run the reaction at the lowest temperature that still affords a reasonable rate for the desired cross-coupling. It may be beneficial to start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.
Catalyst System
-
Causality: If the catalytic turnover of the desired Suzuki-Miyaura coupling is slow, the boronic acid ester will have a longer residence time under conditions that favor its decomposition.
-
Solution:
-
Use a Highly Active Catalyst: An efficient palladium catalyst and ligand system can accelerate the cross-coupling to outcompete protodeboronation.[2] Consider modern, highly active catalysts (e.g., those based on bulky, electron-rich phosphine ligands like SPhos or XPhos) if you are using older systems like Pd(PPh₃)₄.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the rate of the desired reaction.
-
Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 80 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction should be stopped once the limiting reagent is consumed to avoid prolonged heating.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
By implementing these strategies and protocols, you can effectively mitigate the risk of protodeboronation and achieve higher yields and more reliable results in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate and resolve common side reactions and experimental challenges. Our approach is rooted in mechanistic principles to empower you with the causal understanding needed to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of a byproduct with a mass corresponding to phenol. What is the likely cause?
A1: The most probable cause is the cleavage of the tetrahydropyranyl (THP) ether protecting group. THP ethers are classified as acetals and are known to be sensitive to acidic conditions. While Suzuki couplings are typically run under basic conditions, localized acidity can arise from several sources. Commercial palladium catalysts, for instance, can sometimes contain residual acidic impurities.[1] Additionally, the hydrolysis of the boronic acid pinacol ester can release boric acid, which, although weak, might contribute to a slightly acidic microenvironment, particularly if the buffering capacity of the base is insufficient.
Q2: My primary side product is benzene, resulting from the loss of the boronic ester group. How can I prevent this?
A2: This side reaction is known as protodeborylation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This is a common issue with arylboronic acids and their esters. The stability of the boronic ester is influenced by the electronic properties of the substituents on the aromatic ring. The para-tetrahydropyranyl substituent is generally considered to be electron-donating, which can help to stabilize the boronic ester and slow the rate of hydrolysis and subsequent protodeborylation compared to unsubstituted phenylboronic acid pinacol ester. However, prolonged reaction times, excessive temperatures, or the presence of excess water can still promote this side reaction.
Q3: I am seeing a significant amount of a symmetrical biaryl, 4,4'-bis(4-tetrahydropyranyl)biphenyl. What is this and how do I minimize it?
A3: This is a homocoupling product, resulting from the coupling of two molecules of your boronic acid pinacol ester. This side reaction is often promoted by the presence of palladium(II) species and oxygen in the reaction mixture. Incomplete reduction of the palladium(II) precatalyst to the active palladium(0) species, or oxidative degradation of the catalyst during the reaction, can lead to an increase in homocoupling.
In-Depth Troubleshooting Guides
Issue 1: Cleavage of the Tetrahydropyranyl (THP) Ether
The cleavage of the THP ether is a critical issue as it not only consumes your starting material but also introduces a reactive phenol into the reaction mixture, which can lead to further undesired products.
-
Acidic Impurities in Catalyst: Some palladium sources, particularly PdCl2, can generate HCl in the presence of water or alcohols, leading to THP ether cleavage.[1]
-
Insufficient Basicity: If the base is not strong enough or is consumed during the reaction, the overall pH of the mixture can drop, favoring acetal hydrolysis.
-
Hydrolysis of Boronic Ester: The pinacol ester can hydrolyze to the corresponding boronic acid, releasing pinacol and boric acid. This can slightly lower the pH of the reaction medium.
-
Catalyst Choice: Opt for a well-defined Pd(0) catalyst source like Pd(PPh₃)₄ or a pre-activated Pd(II) catalyst with a ligand that promotes rapid reduction to Pd(0). If using a Pd(II) source like Pd(OAc)₂, consider adding a reducing agent.
-
Base Selection: Employ a base that is sufficiently strong and non-nucleophilic. Potassium phosphate (K₃PO₄) is often a good choice as it is effective and generally does not promote ester hydrolysis. Avoid bases that can create a significantly aqueous environment if THP cleavage is a major issue.
-
Solvent System: Use anhydrous solvents to minimize the hydrolysis of both the THP ether and the pinacol boronate ester.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times, which increase the risk of protecting group cleavage.
| Parameter | Recommendation for Preventing THP Cleavage | Rationale |
| Catalyst | Use Pd(0) sources or highly active pre-catalysts. | Minimizes the presence of acidic impurities. |
| Base | K₃PO₄, Cs₂CO₃ (anhydrous) | Provides sufficient basicity without introducing excess water. |
| Solvent | Anhydrous Dioxane, Toluene, or THF | Reduces the potential for acid-catalyzed hydrolysis. |
| Temperature | Lowest effective temperature (e.g., 80-100 °C) | Minimizes thermal degradation and side reactions. |
Issue 2: Protodeborylation
Protodeborylation leads to the formation of tetrahydropyran-substituted benzene, a loss of your valuable boronic ester.
-
Hydrolysis of the Pinacol Ester: The pinacol ester must be hydrolyzed to the boronic acid, which then forms a boronate anion to participate in transmetalation. However, the free boronic acid is more susceptible to protodeborylation.[2] The rate of hydrolysis is influenced by the electronic nature of the substituents. Electron-donating groups, like the para-THP ether, generally slow down the hydrolysis of the pinacol ester.
-
Water Content: Excess water in the reaction mixture can serve as a proton source for the protodeborylation of the boronic acid intermediate.
-
Inefficient Transmetalation: If the transmetalation step is slow, the concentration of the reactive boronic acid intermediate increases, providing more opportunity for protodeborylation.
-
Control of Water Content: While some water is often necessary for the hydrolysis of the pinacol ester, using a strictly controlled amount (e.g., in a dioxane/water solvent system) is crucial. Alternatively, anhydrous conditions with a base like K₃PO₄ can be effective.
-
Optimize the Base: Use a base that effectively promotes the formation of the boronate anion for transmetalation without excessively accelerating protodeborylation. Weaker bases like KF can sometimes be beneficial.
-
Enhance Transmetalation Rate: Employ a more active catalyst system. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the transmetalation step, thus minimizing the lifetime of the vulnerable boronic acid intermediate.
-
Temperature and Time: Use the lowest possible temperature and shortest reaction time that afford a good yield of the desired product.
| Parameter | Recommendation for Preventing Protodeborylation | Rationale |
| Solvent | Controlled water content (e.g., 4:1 Dioxane/Water) or anhydrous conditions | Balances the need for hydrolysis with minimizing proton sources. |
| Base | K₃PO₄, KF | Effective for boronate formation with a lower propensity for promoting protodeborylation. |
| Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos) | Accelerates the desired transmetalation step. |
| Stoichiometry | Use a slight excess (1.1-1.2 equiv.) of the boronic ester | Ensures complete consumption of the halide partner before significant degradation of the boronic ester. |
Issue 3: Homocoupling of the Boronic Ester
The formation of the symmetrical biaryl product is a common side reaction that consumes the boronic ester and complicates purification.
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic ester, often mediated by Pd(II) species.
-
Inefficient Catalyst Activation: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) catalyst, the remaining Pd(II) can promote homocoupling.
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the competing homocoupling pathway can become more significant.
-
Thorough Degassing: It is critical to thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Catalyst Selection and Handling: Use a high-quality palladium catalyst and handle it under an inert atmosphere. If using a Pd(II) precatalyst, ensure the conditions are suitable for its rapid reduction to Pd(0).
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent the ingress of oxygen.
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl. If you are using a less reactive aryl chloride, a more active catalyst system will be required to ensure that oxidative addition is faster than the homocoupling of the boronic ester.
| Parameter | Recommendation for Preventing Homocoupling | Rationale |
| Atmosphere | Strict inert atmosphere (Argon or Nitrogen) | Excludes oxygen, which promotes oxidative homocoupling. |
| Solvent | Thoroughly degassed solvents | Removes dissolved oxygen. |
| Catalyst | High-purity, active Pd(0) or a system that ensures rapid reduction of Pd(II) | Minimizes the concentration of Pd(II) available for homocoupling. |
| Aryl Halide | More reactive halides (I, Br) are preferred if possible | Promotes faster oxidative addition, outcompeting homocoupling. |
Visualizing the Reaction Pathways
To aid in understanding the interplay between the desired reaction and the common side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Main Suzuki cycle and competing side reactions.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required based on the specific aryl halide used.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed 4:1 1,4-dioxane/water via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand (if required) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Optimizing Catalyst Loading for 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester
Welcome to the technical support center for the application of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your catalyst loading and achieve high-yield, reproducible results.
Our approach is grounded in the fundamental principles of the Suzuki-Miyaura catalytic cycle, emphasizing the causal relationships between reaction parameters and outcomes. We aim to equip you with the knowledge to not only solve common issues but also to proactively design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?
For most applications involving aryl bromides, a good starting point for palladium catalyst loading is between 0.5 and 2 mol%.[1][2][3] Palladium acetate (Pd(OAc)₂) or palladium(II) chloride complexes with phosphine ligands are commonly used.[1][4] For less reactive aryl chlorides, a higher catalyst loading, potentially up to 5 mol%, and the use of more electron-rich and bulky ligands like Buchwald-type ligands (e.g., SPhos, XPhos) may be necessary to facilitate the oxidative addition step.[5][6][7]
It is crucial to remember that the optimal catalyst loading is highly dependent on the specific coupling partner (aryl halide or triflate), solvent, base, and temperature. Therefore, this initial range should be considered a starting point for further optimization.
Q2: I am observing low conversion of my starting materials. Should I simply increase the catalyst loading?
While insufficient catalyst can lead to low conversion, indiscriminately increasing the loading is not always the best solution and can sometimes be detrimental. Before adjusting the catalyst concentration, consider the following factors:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under a rigorously inert atmosphere.[5] Ensure your solvent is properly degassed and the reaction vessel is purged with an inert gas like argon or nitrogen. The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[5]
-
Ligand Integrity: Phosphine ligands are prone to oxidation.[5] Use fresh, high-purity ligands and handle them under an inert atmosphere. The ligand-to-palladium ratio is also critical, typically ranging from 1:1 to 4:1, to maintain catalyst stability and activity.[5]
-
Base Strength and Solubility: The base plays a crucial role in the transmetalation step.[8] If you are using a weaker or poorly soluble base like sodium carbonate, it might not be effective enough. Consider switching to a stronger, more soluble base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]
-
Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature could significantly improve the conversion.
If these parameters are optimized and conversion remains low, a systematic increase in catalyst loading can be explored.
Q3: I am seeing significant formation of a byproduct that I suspect is the homocoupling product of my boronic ester. What causes this and how can I minimize it?
Homocoupling of the boronic ester is a common side reaction, often driven by the presence of oxygen.[5][6] Oxygen can facilitate the oxidative coupling of two boronic ester molecules, catalyzed by the palladium species.[5] To mitigate this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through it for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ might be preferable to a Pd(II) precatalyst, as Pd(II) species can promote homocoupling.[9]
Q4: Protodeboronation seems to be a major issue in my reaction, leading to low yields. How can I address this?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a known decomposition pathway for boronic acids and their esters.[5][10] While pinacol esters like this compound are generally more stable than the corresponding boronic acids, this side reaction can still occur, especially under harsh conditions.[10][11] To minimize protodeboronation:
-
Choice of Base: The base can promote protodeboronation. Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[5]
-
Anhydrous Conditions: While some water is often necessary for the hydrolysis of the pinacol ester to the active boronic acid, excess water can exacerbate protodeboronation.[7][12] Using a carefully controlled amount of water or a mixed solvent system (e.g., dioxane/water) is advisable.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic ester to conditions that favor decomposition.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Inappropriate base or solvent.4. Low reaction temperature.5. Sub-optimal catalyst loading. | 1. Use fresh, high-purity catalyst and ligand; verify ligand:Pd ratio.[5]2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.[5]3. Screen stronger bases (K₃PO₄, Cs₂CO₃) and different solvent systems (e.g., dioxane, THF, toluene with a small amount of water).[5][13]4. Gradually increase the reaction temperature.5. Systematically increase catalyst loading in small increments (e.g., 0.25 mol% steps). |
| Significant Homocoupling of Boronic Ester | 1. Presence of oxygen.2. Use of Pd(II) precatalyst. | 1. Improve degassing procedures and ensure a completely inert atmosphere.[5][6]2. Consider using a Pd(0) source like Pd₂(dba)₃.[9] |
| Protodeboronation of Boronic Ester | 1. Harsh basic conditions.2. Excess water in the reaction mixture.3. Prolonged reaction time or high temperature. | 1. Use a milder base (e.g., K₂CO₃, KF).[5]2. Use anhydrous solvents with a controlled amount of water or use a mixed aqueous solvent system.[7][12]3. Monitor the reaction closely and work it up as soon as the starting material is consumed; use the lowest effective temperature.[5] |
| Formation of Palladium Black | 1. Catalyst deactivation and precipitation.2. Insufficient ligand to stabilize the Pd(0) species. | 1. Improve inert atmosphere techniques.2. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher).[5] |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for your specific Suzuki-Miyaura coupling.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Preparation: In a separate glovebox or under inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent.
-
Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each reaction vial to achieve a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 mol%).
-
Reaction Execution: Add the degassed solvent to each vial, seal, and place in a pre-heated reaction block. Stir at the desired temperature for a set period (e.g., 12 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion and yield.
-
Data Interpretation: Plot the yield as a function of catalyst loading to identify the optimal concentration that provides the highest yield with the lowest amount of catalyst.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products Derived from 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges encountered when using this versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
The unique structure of this compound, featuring both a boronic ester and a tetrahydropyranyl (THP) protecting group, introduces specific considerations during reaction workup and product purification.[1][2] This guide is designed to help you navigate these challenges, optimize your purification protocols, and ensure the integrity of your final products.
I. Understanding the Key Players: Reactants, Products, and Potential Impurities
Successful purification begins with a clear understanding of the components in your crude reaction mixture. In a typical Suzuki-Miyaura coupling, you will encounter the following:
-
Desired Product: The biaryl compound formed from the coupling of your aryl halide/triflate with the this compound.
-
Starting Materials: Unreacted aryl halide/triflate and unreacted this compound.
-
Boron-Containing Byproducts:
-
Catalyst Residues: Palladium catalyst and phosphine ligands (or their oxides).[6]
-
Homocoupling Products: Biaryl products resulting from the coupling of two molecules of the boronic ester or two molecules of the aryl halide.[7]
-
Protodeboronation Product: The byproduct where the boronic ester group is replaced by a hydrogen atom.[6][7]
-
THP-Cleaved Products: Compounds where the tetrahydropyranyl (THP) group has been prematurely removed.[8][9]
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
A. Issues Related to Boron-Containing Impurities
Q1: My primary impurity is the unreacted this compound. How can I effectively remove it?
A1: This is a common scenario, especially if a slight excess of the boronic ester was used to drive the reaction to completion. Here are several strategies, ranging from simple extraction to more advanced techniques:
-
Basic Aqueous Wash: The pinacol ester itself is relatively non-polar. However, it can be partially hydrolyzed to the more polar boronic acid under basic conditions, which can then be extracted into the aqueous layer as the boronate salt.[10] A wash with a 1-2 M solution of NaOH or K₂CO₃ can be effective.[4][11]
-
Complexation-Enhanced Extraction: To improve the partitioning of boron impurities into the aqueous phase, you can add a diol like D-sorbitol to the basic wash.[4] Sorbitol forms a highly water-soluble anionic complex with the boronate, making the extraction more efficient.[4]
-
Boron Scavenger Resins: For challenging separations, scavenger resins containing diol functional groups are highly effective.[4][12] Simply stir your crude product solution with the resin, and then filter to remove the resin-bound boron impurities.[4]
-
Chromatography on Boric Acid-Treated Silica: Standard silica gel can sometimes cause streaking and poor separation of boronic esters.[5][13] Pre-treating the silica gel with boric acid can reduce the Lewis acidity of the silica surface, minimizing over-adsorption and improving the chromatographic separation.[14][15]
Q2: I see a significant amount of the hydrolyzed boronic acid in my crude mixture. What's the best way to remove it?
A2: The presence of the free boronic acid offers a straightforward purification handle due to its acidic nature.
-
Alkaline Extraction: A thorough wash with a basic aqueous solution (e.g., 1M NaOH, NaHCO₃, or K₂CO₃) will convert the boronic acid into its highly water-soluble boronate salt, which will partition into the aqueous layer.[10][11]
-
Diethanolamine Adduct Formation: In some cases, the boronic acid can be precipitated from the organic solution by adding diethanolamine.[16] The resulting adduct can be filtered off.
Q3: How can I remove pinacol from my final product?
A3: Pinacol is a common byproduct from the hydrolysis of the boronic ester and can sometimes co-elute with the desired product.[5]
-
Recrystallization/Trituration: If your product is a solid, recrystallization or trituration with a non-polar solvent like hexanes can be effective.[5] Pinacol is often soluble in non-polar solvents and can be washed away.
-
Aqueous Washes: Pinacol has some water solubility, so thorough aqueous washes during the workup can help remove a significant portion.
B. Challenges with the THP Protecting Group
Q4: I suspect the THP group is being cleaved during my reaction or workup. How can I confirm this and prevent it?
A4: The THP group is an acetal and is susceptible to cleavage under acidic conditions.[8][17][18]
-
Confirmation: Compare the ¹H NMR spectrum of your crude product with that of your starting material. The disappearance of the characteristic signals for the THP ether and the appearance of a new phenolic -OH signal would indicate deprotection.
-
Prevention during Reaction: Ensure your reaction conditions are not acidic. If an acidic additive is required, consider if a milder alternative can be used.
-
Prevention during Workup: Avoid acidic washes (e.g., HCl, NH₄Cl) if your product is sensitive. Use a neutral or slightly basic workup procedure.
-
Prevention during Chromatography: The acidic nature of silica gel can cause on-column cleavage of the THP group.[19] To mitigate this, you can:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Use a less acidic stationary phase like alumina.
-
C. Chromatographic and Analytical Challenges
Q5: How can I visualize the boronic ester and related impurities on a TLC plate?
A5: Boronic acids and their esters are often not UV-active, making them difficult to detect on TLC plates.[20]
-
Alizarin Stain: A highly sensitive and selective method involves dipping the TLC plate in a solution of alizarin.[20][21] Boronic acids and their derivatives will appear as bright yellow fluorescent spots under 366 nm UV light.[20][21]
-
Curcumin Stain: Staining with a curcumin solution will produce an orange spot for boronic acids and a slightly slower-forming orange spot for boronic esters on a yellow background.[22][23]
-
Potassium Permanganate Stain: A general stain for compounds that can be oxidized.
-
Iodine Vapor: A non-destructive method that can visualize many organic compounds.[14]
Q6: My product is co-eluting with a byproduct on the silica gel column. What are my options?
A6: Co-elution is a common frustration. Here's a decision-making workflow:
Caption: Decision workflow for resolving co-elution issues.
-
Modify the Eluent System: Small changes in the solvent polarity (e.g., switching from ethyl acetate/hexanes to diethyl ether/hexanes or adding a small percentage of dichloromethane or methanol) can significantly alter the separation.[11]
-
Change the Stationary Phase: If modifying the eluent is unsuccessful, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel. For more polar compounds, reverse-phase chromatography (C18) might be effective.[16]
-
Recrystallization/Trituration: If your product is a solid, this is often the most effective way to achieve high purity.
III. Recommended Purification Protocols
Here are step-by-step protocols for common purification scenarios.
Protocol 1: Standard Extractive Workup
This protocol is a good starting point for most Suzuki reactions with this compound.
-
Quenching: Cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate or toluene.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (to remove inorganic salts).
-
1M NaHCO₃ or K₂CO₃ solution (to remove boronic acid and other acidic impurities). Repeat this wash 2-3 times.
-
Brine (to break up emulsions and remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Purification via Column Chromatography
If the extractive workup is insufficient, column chromatography is the next step.
-
TLC Analysis: Develop a suitable eluent system using TLC. Remember to use an appropriate stain (e.g., alizarin) to visualize all boron-containing species.[20][21] A common starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a column with silica gel using the chosen eluent. For sensitive compounds, consider using boric acid-treated or neutralized silica gel.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General purification workflow.
IV. Data Summary
| Impurity Type | Key Characteristics | Recommended Removal Method |
| Unreacted Boronic Ester | Non-polar, may hydrolyze | Basic wash, scavenger resin, boric acid-treated silica |
| Boronic Acid | Acidic, polar | Basic extraction |
| Pinacol | Polar, water-soluble | Aqueous washes, recrystallization |
| THP-cleaved Product | Phenolic, more polar | Avoid acidic conditions, neutral chromatography |
| Homocoupling Byproducts | Similar polarity to product | Careful chromatography, recrystallization |
V. Concluding Remarks
The purification of products from reactions involving this compound requires a multi-faceted approach. By understanding the potential impurities and employing the targeted strategies outlined in this guide, researchers can overcome common challenges and obtain their desired compounds in high purity. Always begin with a thorough analysis of your crude reaction mixture (TLC, NMR) to devise the most effective purification strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. benchchem.com [benchchem.com]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in Suzuki-Miyaura cross-coupling reactions involving 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester . As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve challenges in your synthetic endeavors.
I. Understanding the Reagent: this compound
This compound is a valuable building block in organic synthesis, particularly for introducing a substituted phenyl moiety. The pinacol ester group enhances the stability of the boronic acid, making it less susceptible to degradation compared to the free boronic acid.[1] However, understanding its specific characteristics is crucial for successful application.
The tetrahydropyran (THP) group is generally stable under the basic conditions of the Suzuki-Miyaura coupling. The overall electronic nature of this boronic ester is relatively neutral, which can influence the kinetics of the catalytic cycle.
II. Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a common frustration in cross-coupling reactions. This section provides a structured, question-and-answer guide to diagnose and resolve these issues when using this compound.
Q1: I am observing a significant amount of starting material at the end of my reaction. Where should I start my investigation?
A1: Unreacted starting material is often a sign of an issue with one of the core components of the reaction: the reagents, the catalyst, or the reaction conditions. Here is a systematic approach to troubleshooting:
1. Reagent Integrity:
-
This compound:
-
Hydrolysis: Pinacol esters can hydrolyze to the corresponding boronic acid, especially in the presence of moisture.[2] While the pinacol ester is generally more stable than the free boronic acid, prolonged exposure to atmospheric moisture can lead to degradation. It is recommended to use the reagent from a freshly opened bottle or one that has been stored under an inert atmosphere.
-
Purity: Ensure the purity of your boronic ester. Impurities can interfere with the catalytic cycle. If in doubt, consider purification by recrystallization or chromatography.
-
-
Aryl Halide/Triflate:
-
Reactivity: The reactivity of the electrophile follows the general trend: I > Br > OTf > Cl. Couplings with aryl chlorides are often more challenging and may require more specialized catalyst systems.[3]
-
Purity: Ensure the purity of your coupling partner.
-
-
Solvent and Base:
-
Anhydrous and Degassed Solvents: Oxygen can deactivate the palladium catalyst.[4] It is critical to use anhydrous and thoroughly degassed solvents.
-
Base Quality: The purity and physical state of the base are important. Ensure your base is of high purity and, if it is a solid, that it is finely powdered to ensure adequate reactivity.
-
2. Catalyst Activity:
-
Palladium Source:
-
Oxidation State: The active catalyst in the Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. In some cases, this reduction can be inefficient, leading to low catalyst activity. Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald precatalyst) that readily forms the active Pd(0) species.[4]
-
Catalyst Degradation: Palladium catalysts can degrade over time. Use a catalyst from a reliable source and store it properly.
-
-
Ligand:
-
Oxidation: Phosphine ligands are susceptible to oxidation.[4] Use fresh ligands and handle them under an inert atmosphere.
-
Ligand Choice: For sterically demanding or electronically neutral substrates, the choice of ligand is critical. Standard ligands like PPh₃ may not be sufficient. Consider more electron-rich and bulky ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[5][6]
-
3. Reaction Conditions:
-
Temperature: Ensure the reaction is reaching the desired temperature. Monitor the internal temperature of the reaction, not just the oil bath temperature.
-
Stirring: In heterogeneous mixtures, efficient stirring is crucial for good mass transfer.
Q2: I am seeing significant side products, primarily the homocoupling of my boronic ester and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue that competes with the desired cross-coupling reaction.
1. Protodeboronation (Ar-B(OR)₂ → Ar-H):
This is the replacement of the boronic ester group with a hydrogen atom and is a major pathway for the consumption of the boronic ester.[2]
-
Mechanism: Protodeboronation is often promoted by water and the basic conditions of the reaction.
-
Mitigation Strategies:
-
Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base such as K₃PO₄, Cs₂CO₃, or KF.[3]
-
Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can be beneficial.
-
Lower Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can help to minimize protodeboronation.
-
Reaction Time: Shorter reaction times can also reduce the extent of this side reaction.
-
2. Homocoupling (2 x Ar-B(OR)₂ → Ar-Ar):
This is the coupling of two molecules of the boronic ester to form a biaryl byproduct.
-
Cause: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[4]
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can keep its concentration low and disfavor homocoupling.
-
III. Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for catalyst and base selection for coupling with this compound?
A: For a sterically accessible aryl halide, a good starting point would be a catalyst system like Pd(PPh₃)₄ with a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water. For more challenging or sterically hindered coupling partners, a more advanced catalyst system is recommended. A Buchwald-type precatalyst (e.g., XPhos Pd G3) with a phosphate base (e.g., K₃PO₄) in an organic solvent like dioxane or THF is often a robust choice.[4][7]
Q: How can I monitor the progress of my reaction?
A: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to run a co-spot of your starting materials on the TLC plate to accurately track their consumption.
Q: My product appears to be contaminated with pinacol. How can I remove it?
A: Pinacol is a common byproduct from the hydrolysis of the boronic ester. It is generally soluble in water. An aqueous workup of your reaction mixture should remove the majority of the pinacol. If it persists, purification by column chromatography on silica gel is usually effective.
Q: Is the tetrahydropyran (THP) group stable to the Suzuki coupling conditions?
A: The THP group is an acetal and is generally stable to the basic conditions of the Suzuki-Miyaura reaction. However, it is sensitive to acidic conditions.[3] Therefore, ensure that your workup and purification steps are not strongly acidic.
IV. Experimental Protocols & Visualization
General Protocol for a Successful Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific substrates.
Reagents and Equipment:
-
This compound (1.2 equiv)
-
Aryl halide/triflate (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Stability and Use of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester. This guide is designed to provide in-depth answers and troubleshooting advice for common issues encountered during its use, with a specific focus on its stability in the presence of various bases, a critical parameter in its primary application in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under basic Suzuki-Miyaura coupling conditions?
A1: this compound is comprised of two key functional groups whose stabilities dictate its overall behavior: the arylboronic acid pinacol ester and the tetrahydropyranyl (THP) ether.
-
Tetrahydropyranyl (THP) Ether Group: The THP group is well-established as a robust protecting group for phenols and alcohols. It is highly stable under neutral and strongly basic conditions, which are typical for Suzuki-Miyaura couplings.[1][2][3] It is, however, labile to acid. Therefore, cleavage of the THP group is not an anticipated side reaction when using standard basic protocols.
-
Arylboronic Acid Pinacol Ester Group: Pinacol esters are generally more stable than their corresponding boronic acids, which is why they are frequently used in synthesis.[4][5][6] However, under the basic aqueous conditions required for Suzuki-Miyaura coupling, they can undergo two primary degradation pathways:
-
Hydrolysis: The pinacol ester can hydrolyze to the corresponding boronic acid. While this is a necessary step for the subsequent transmetalation in some proposed mechanisms, excessive or premature hydrolysis can be problematic.[7][8]
-
Protodeboronation: This is a significant undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond, resulting in the loss of the reactive boronic ester functionality.[9][10] This process is accelerated at high pH and in the presence of water, as the base promotes the formation of a more reactive boronate anion that is susceptible to protonolysis.[7][11]
-
Q2: Which bases are recommended for Suzuki-Miyaura coupling reactions using this reagent, especially with sensitive substrates?
A2: The choice of base is critical for a successful Suzuki-Miyaura reaction. The base must be strong enough to promote the formation of the reactive boronate species for transmetalation but not so strong as to cause significant degradation of the starting material or other functional groups.[12][13]
For a substrate like this compound, a balance must be struck to maximize coupling efficiency while minimizing protodeboronation.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Typical Conditions | Advantages | Disadvantages | Suitability for Topic Compound |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene/H₂O | Effective for many couplings, including those with sensitive substrates.[14] | Can be strongly basic, potentially leading to side reactions with very sensitive groups. | Highly Recommended. A good first choice for balancing reactivity and minimizing side reactions. |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, DMF/H₂O | Milder than K₃PO₄, widely used, and cost-effective.[15] Good for substrates with base-labile groups.[13] | May be less effective for challenging or sterically hindered couplings. | Recommended. An excellent alternative to K₃PO₄, particularly if protodeboronation is a concern. |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene | Often provides superior results due to its higher solubility in organic solvents.[16] | More expensive. Can be very effective but also strongly basic. | Use with Caution. Recommended for difficult couplings where other bases fail, but monitor for protodeboronation. |
| Na₂CO₃ (Sodium Carbonate) | Ethanol/H₂O, Toluene/H₂O | Mild and inexpensive. | Often requires higher temperatures or longer reaction times.[15] | Situational. Can be a good choice for simple couplings where mild conditions are paramount. |
| Organic Bases (e.g., Et₃N, DIPEA) | Anhydrous conditions | Can be useful in specific protocols, particularly under anhydrous conditions. | Generally less effective than inorganic bases for activating the boronic ester.[16] | Not Generally Recommended. Typically outperformed by inorganic bases in standard Suzuki protocols. |
For this specific substrate, starting with K₃PO₄ or K₂CO₃ is the most prudent approach.
Q3: Can the tetrahydropyranyl (THP) group be cleaved under the basic conditions of a Suzuki coupling?
A3: It is highly unlikely. The THP ether is an acetal, and its stability profile is well-characterized. It is stable to a wide array of reaction conditions, including strong bases (e.g., NaOH, KOH), organometallics, and hydrides.[1][17][18] Cleavage of THP ethers requires acidic conditions (either protic or Lewis acids) to protonate the ether oxygen, facilitating the ring opening and subsequent hydrolysis.[2] The basic conditions of the Suzuki-Miyaura reaction do not provide a mechanistic pathway for THP ether cleavage. If you observe the deprotected phenolic byproduct, it is more likely due to acidic contamination during workup or analysis, or an issue with the purity of the starting material.
Troubleshooting Guide
Problem 1: My Suzuki coupling reaction has a low yield or did not proceed.
-
Possible Cause 1: Inefficient Activation of the Boronic Ester. The base you have chosen may be too weak or poorly soluble in the reaction medium. Inorganic bases like carbonates and phosphates have limited solubility in common organic solvents like dioxane or toluene.[13]
-
Solution:
-
Ensure vigorous stirring to maximize the interfacial area between the solid base and the solution.
-
Consider switching to a more effective base, such as K₃PO₄ or Cs₂CO₃.
-
Ensure the correct stoichiometry of the base is used (typically 2-3 equivalents).
-
Use a solvent system with water (e.g., Dioxane:H₂O 4:1) to help solubilize the base and facilitate the formation of the boronate.
-
-
-
Possible Cause 2: Catalyst Inactivation. Substrates with Lewis-basic sites can sometimes coordinate to and inhibit the palladium catalyst.[19] While the THP ether is not strongly Lewis basic, impurities could be an issue.
-
Solution:
-
Ensure all reagents and solvents are pure and dry (if using an anhydrous protocol).
-
Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%).
-
Screen different phosphine ligands, as they can significantly impact catalyst stability and activity.[20]
-
-
Problem 2: I am observing significant protodeboronation of my starting material.
Protodeboronation is the replacement of the -B(pin) group with a hydrogen atom, leading to a non-reactive byproduct and reduced yield.
Caption: Base-mediated pathway for protodeboronation.
-
Possible Cause 1: Reaction Conditions are too Harsh. High temperatures, prolonged reaction times, and strongly basic aqueous conditions all accelerate protodeboronation.[7][11]
-
Solution:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C).
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to K₂CO₃ or even Na₂CO₃.
-
Minimize Water: While some water is necessary, using a strictly anhydrous protocol with a base like CsF or KOt-Bu can sometimes suppress protodeboronation, although this requires careful optimization.[7]
-
-
-
Possible Cause 2: Oxygen in the Reaction Mixture. While not the primary cause, oxidative pathways can contribute to the degradation of organoboron reagents.
-
Solution: Ensure the reaction mixture is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst. Maintain a positive inert atmosphere throughout the reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (0.1 M concentration relative to the aryl bromide).
-
Degassing: Seal the vessel and sparge the stirred mixture with argon or nitrogen gas for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Screening Reaction to Test Base Compatibility
If you are experiencing issues, running small-scale parallel reactions can quickly identify the optimal base.
-
Setup: Arrange four small reaction vials. To each, add the aryl halide (1.0 equiv, e.g., 0.1 mmol), this compound (1.2 equiv), and the palladium catalyst/ligand system.
-
Base Addition:
-
Vial 1: Add K₃PO₄ (2.0 equiv)
-
Vial 2: Add K₂CO₃ (2.0 equiv)
-
Vial 3: Add Cs₂CO₃ (2.0 equiv)
-
Vial 4: Add Na₂CO₃ (2.0 equiv)
-
-
Reaction: Add the degassed solvent system to each vial, seal, and place them in a heating block at the desired temperature (e.g., 90 °C).
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS. Compare the ratio of desired product to the protodeboronated byproduct across the different bases to determine the optimal conditions.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole [mdpi.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Protodeboronation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. total-synthesis.com [total-synthesis.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification Strategies for Post-Coupling Reactions Involving Pinacol Esters
Welcome to the technical support center for troubleshooting the removal of boron impurities after coupling reactions with pinacol esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying products from reactions such as the Suzuki-Miyaura coupling. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and purity of your target compounds.
The Challenge of Boron Impurities
Pinacol boronic esters are invaluable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to their stability and ease of handling.[1][2] However, their use often introduces challenging downstream purification steps to remove unreacted starting materials, byproducts, and the pinacol diol itself.[3][4] In the context of active pharmaceutical ingredient (API) synthesis, rigorous control of such impurities is not just a matter of purity but of safety and regulatory compliance, as some boron-containing reagents are classified as potential mutagens.[5]
This guide will walk you through the common impurities encountered, robust analytical methods for their detection, and a range of purification strategies, from routine workups to more advanced chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I should expect after a Suzuki-Miyaura coupling reaction using a pinacol boronic ester?
A1: The primary impurities include:
-
Unreacted Pinacol Boronic Ester: The starting boronic ester that did not participate in the coupling reaction.
-
Bis(pinacolato)diboron (B2pin2): If the pinacol boronic ester was synthesized in situ or if excess B2pin2 was used in a preceding Miyaura borylation.[6]
-
Pinacol: A byproduct formed during the reaction. Its persistence after column chromatography is a frequent issue.[3]
-
Boronic Acids: Formed from the hydrolysis of the pinacol ester during aqueous workup or on silica gel.[7]
-
Homocoupling Products: Dimers of the starting boronic ester or the coupling partner, often mediated by the palladium catalyst.[8][9][10]
Q2: My NMR shows a persistent singlet around 1.3 ppm that I suspect is pinacol. How can I remove it?
A2: Pinacol is a common and often stubborn impurity. Here are a few effective strategies:
-
Trituration/Recrystallization: This is often the most effective method. Dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexanes) to precipitate the product can leave the more soluble pinacol in the mother liquor.[3] Chilling the mixture can enhance the precipitation of your product while keeping the pinacol in solution.[3]
-
Aqueous Washes: While pinacol has some water solubility, multiple washes with brine may not be sufficient. However, if your product is not water-sensitive, this can be a first step.
-
Column Chromatography with Optimized Solvent Systems: Sometimes, a simple switch in the eluent system, for instance to a heptane/isopropanol mixture, can improve the separation.[11]
Q3: My pinacol boronic ester seems to be degrading on the silica gel column. What can I do to prevent this?
A3: The acidic nature of standard silica gel can cause the hydrolysis of pinacol boronic esters to their corresponding boronic acids, which can either streak on the column or remain at the baseline.[11][12] To mitigate this:
-
Deactivate the Silica Gel: Slurry the silica gel in your eluent and add a small amount of a base like triethylamine before packing the column.[12]
-
Use Boric Acid-Impregnated Silica Gel: This has been shown to reduce the Lewis basicity of the silica and minimize over-adsorption of the boronic ester, leading to better recovery.[1]
-
Switch to a Different Stationary Phase: Alumina or reversed-phase silica can be less harsh alternatives.
Q4: Are there any regulatory concerns with boron impurities in APIs?
A4: Yes, regulatory bodies like the International Council for Harmonisation (ICH) have guidelines for controlling impurities in pharmaceuticals.[5] Reagents like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA) have been identified as potentially mutagenic and are classified as Class 2 impurities under ICH M7 guidelines.[5] This necessitates their strict control to very low levels in the final API.[5]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and provides step-by-step solutions.
Problem 1: Co-elution of Product and Boron Impurities During Column Chromatography
Probable Cause: The polarity of your product and the boron-containing impurities (e.g., unreacted pinacol ester or B2pin2) are very similar in the chosen solvent system.
Solution Workflow:
Caption: Decision workflow for resolving co-elution issues.
Detailed Steps:
-
Optimize Eluent: Before resorting to more complex methods, systematically screen different solvent systems. Sometimes a less conventional mixture like dichloromethane/methanol or heptane/isopropanol can provide the necessary selectivity.[11][13]
-
Modify Silica Gel: As mentioned in the FAQ, deactivating the silica with triethylamine or using boric acid-impregnated silica can alter the retention properties of your compounds.[1][12]
-
Chemical Modification: If chromatographic methods fail, consider a chemical modification of the boron-containing species.
-
Potassium Trifluoroborate Salts: Reacting the crude mixture with KHF2 can convert the pinacol boronic ester to a highly crystalline and easily separable potassium trifluoroborate salt.[6]
-
Diethanolamine Adducts: Transesterification with diethanolamine can form a stable adduct that can often be precipitated and purified.[12][14]
-
Problem 2: Significant Homocoupling of the Boronic Ester is Observed
Probable Cause: The presence of oxygen and/or Pd(II) species in the reaction mixture can promote the undesired homocoupling of the boronic ester.[9]
Solution Strategies:
| Strategy | Mechanism of Action | Reference |
| Rigorous Degassing | Removes dissolved oxygen, which is a known promoter of homocoupling. | [9] |
| Use of a Reducing Agent | Addition of a mild reducing agent like potassium formate can minimize the concentration of Pd(II) without significantly affecting the catalytic cycle. | [8][10] |
| Slow Addition of Reagents | Slow addition of the boronic ester can help to suppress the formation of homocoupled impurities.[8] | |
| Nitrogen Subsurface Sparge | A continuous subsurface purge with an inert gas like nitrogen is highly effective at excluding oxygen.[9][10] |
Experimental Protocols
Protocol 1: Purification via Conversion to Potassium Trifluoroborate Salt
This protocol is particularly useful when the pinacol boronic ester is difficult to separate from non-polar impurities.
Materials:
-
Crude reaction mixture containing the pinacol boronic ester
-
Potassium hydrogen fluoride (KHF2)
-
Methanol
-
Acetone
-
Water
Procedure:
-
Dissolve the crude reaction mixture in methanol.
-
Prepare a saturated aqueous solution of KHF2.
-
Add the KHF2 solution to the methanolic solution of the crude product.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.
-
Isolate the solid by filtration and wash with cold methanol and then acetone to remove any remaining impurities.
-
The resulting potassium trifluoroborate salt is often highly crystalline and can be further purified by recrystallization if necessary.[6]
Protocol 2: Removal of Pinacol by Trituration
This is a straightforward method for removing the highly soluble pinacol byproduct.
Materials:
-
Crude product containing pinacol impurity
-
A "good" solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane)
-
A "poor" solvent in which your product has low solubility but pinacol is soluble (e.g., hexanes, pentane)
Procedure:
-
Dissolve the crude product in the minimum amount of the "good" solvent.
-
Slowly add the "poor" solvent while stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Continue to stir and, if necessary, cool the mixture in an ice bath or refrigerator to maximize the precipitation of your product.[3]
-
Isolate the purified solid product by filtration, washing with a small amount of the cold "poor" solvent.
-
The pinacol impurity will remain in the filtrate.
Analytical Characterization of Boron Impurities
Accurate quantification of boron impurities is crucial, especially in a pharmaceutical context.
| Analytical Technique | Application | Detection Limits | Reference |
| GC-MS | Quantification of volatile boron species like bis(pinacolato)diboron (BPD). | As low as 2.5 ppm for BPD. | [5] |
| ICP-MS | Measures the total boron content but does not differentiate between different boron-containing species. | Highly sensitive, suitable for trace analysis. | [5] |
| HPLC | Purity analysis of pinacolboronate esters, though hydrolysis can be a challenge.[7] | Method-dependent. | [15] |
| NMR | Qualitative and quantitative analysis of boron-containing species, though sensitivity can be a limitation for trace impurities. | [15] |
Logical Flow for Purification Strategy Selection
Caption: General workflow for selecting a purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Suzuki Reactions with Heterocyclic Boronic Esters
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving heterocyclic boronic acids and their esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these often-recalcitrant coupling partners. As many discover, the Lewis basicity of heteroatoms, particularly nitrogen and sulfur, can introduce significant hurdles, primarily through palladium catalyst poisoning.
This document provides in-depth troubleshooting guides, preventative strategies, and validated protocols to diagnose and resolve common issues, ensuring the successful synthesis of your target molecules.
Understanding the Core Challenge: Catalyst Poisoning
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency hinges on the integrity of the palladium catalyst's catalytic cycle.[1][2][3] Heterocyclic substrates, especially those containing nitrogen (e.g., pyridines, pyrimidines, indoles) or sulfur (e.g., thiophenes), introduce a primary failure mode: catalyst poisoning.[4][5]
Mechanism of Poisoning:
The lone pair of electrons on a heteroatom (like nitrogen or sulfur) can strongly coordinate to the electron-deficient palladium(0) or palladium(II) center.[4][5] This coordination has several detrimental effects:
-
Blocking Active Sites: The heterocycle physically occupies the coordination sites on the palladium, preventing the aryl halide (oxidative addition) or the boronic ester (transmetalation) from accessing the catalyst.[5]
-
Formation of Inactive Complexes: The strong Pd-heteroatom bond can form stable, off-cycle complexes that are catalytically inactive, effectively removing the palladium from the reaction.[5]
-
Altering Electronic Properties: Coordination of a Lewis basic heterocycle alters the electronic density at the palladium center, hindering its ability to perform the key steps of the catalytic cycle efficiently.[5]
The result is often a sluggish, incomplete, or entirely failed reaction, frequently accompanied by the formation of palladium black (decomposed, aggregated catalyst).[6][7]
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might ask when a reaction fails, followed by diagnostic advice and actionable solutions.
Question 1: My reaction with a 2-pyridyl boronic ester has completely stalled. How do I confirm catalyst poisoning is the culprit?
Answer: Stalled reactions with N-heterocyclic substrates are classic symptoms of catalyst poisoning. The 2-position of pyridine is particularly problematic due to the proximity of the nitrogen atom to the reaction center, which facilitates strong, inhibitory chelation to the palladium catalyst.
Diagnostic Steps:
-
Visual Inspection: Look for the formation of a fine black precipitate (palladium black). This indicates catalyst decomposition and is a strong sign of poisoning or other deactivation pathways.[6]
-
TLC/LC-MS Analysis:
-
Stalled Conversion: Your starting materials (aryl halide and/or boronic ester) will remain largely unconsumed.
-
Side Products: Look for signs of boronic ester decomposition, primarily protodeboronation (replacement of the B(OR)₂ group with a hydrogen).[8][9] This is a common issue with electron-deficient heteroaryl boronic acids.[8] Also, check for homocoupling of your boronic ester.[6][9]
-
Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands (Buchwald-type ligands) like XPhos, SPhos, or RuPhos.[6][9] Their steric bulk creates a protective "pocket" around the palladium center, hindering coordination by the pyridine nitrogen.[7]
-
Use a More Stable Boron Reagent: Standard boronic acids are prone to decomposition.[8][10] Consider using more stable alternatives like MIDA boronates, trifluoroborate salts, or neopentyl glycol boronic esters, which exhibit greater stability under basic reaction conditions.[7][11]
-
Change the Base: Strong bases can accelerate boronic acid decomposition. For sensitive pyridyl boronates, a milder base like KF or K₃PO₄ may be more effective than stronger bases like K₂CO₃ or Cs₂CO₃.[8][12]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can sometimes mitigate catalyst deactivation pathways and prevent protodeboronation.[9][13]
Question 2: I'm working with a thiophene-containing starting material, and my yields are consistently low. What's going on?
Answer: Sulfur compounds are potent poisons for palladium catalysts.[5][14] Even trace impurities of elemental sulfur or sulfur-containing starting materials can shut down the catalytic cycle. The mechanism is similar to nitrogen poisoning: the soft sulfur atom binds strongly to the soft palladium center, forming highly stable, inactive complexes.[5]
Solutions:
-
Purify Starting Materials: If you suspect sulfur impurities in your aryl halide, purification by recrystallization or treatment with activated carbon can be effective. An elemental analysis for sulfur might be warranted for process development.[14]
-
Employ Scavengers: Introduce a "poison scavenger" to the reaction mixture. These are reagents designed to bind preferentially to the sulfur compounds, protecting the catalyst.
-
Stoichiometric Copper(I) Salts: Cu(I) salts like CuI or CuTC (Copper(I)-thiophene-2-carboxylate) can act as effective scavengers for sulfur-containing compounds.
-
Solid-Supported Scavengers: Resins functionalized with thiol groups (e.g., SiliaBond Thiol) can be used to pre-treat starting material solutions to remove sulfur impurities.[15]
-
-
Increase Catalyst Loading: While not ideal from a cost or sustainability perspective, a simple solution for small-scale reactions can be to increase the catalyst loading (e.g., from 1 mol% to 5 mol%). This provides a sacrificial amount of catalyst to be poisoned while leaving enough active catalyst to turn over.
Question 3: My reaction is producing significant amounts of a homocoupled biaryl from my boronic ester. How can I prevent this?
Answer: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen in the reaction mixture.[6][9]
Preventative Measures:
-
Thorough Degassing: This is the most critical step. Ensure your solvent and reaction vessel are rigorously deoxygenated before adding the palladium catalyst. This can be achieved by:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[10]
-
Freeze-Pump-Thaw: A more rigorous method involving multiple cycles of freezing the solvent, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon for its entire duration.[6]
-
Optimize Reaction Conditions: If cross-coupling is slow, homocoupling becomes more competitive. Re-evaluate your ligand, base, and solvent to accelerate the desired reaction pathway.
Preventative Strategies & Best Practices
Proactive measures are always more effective than reactive troubleshooting.
Table 1: Strategic Choices to Mitigate Catalyst Poisoning
| Parameter | Standard Approach | Recommended for Heterocycles | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Palladacycle Precatalysts | Precatalysts are often more robust and generate the active Pd(0) species more cleanly in the presence of challenging substrates.[6] |
| Ligand | PPh₃, P(o-tol)₃ | Buchwald Ligands: XPhos, SPhosNHC Ligands: IPr, SImes | Bulky, electron-rich ligands protect the Pd center, promote fast reductive elimination, and resist displacement by the heterocycle.[2][6][7] |
| Boron Source | Boronic Acid | Pinacol Ester, MIDA Ester, Trifluoroborate Salt | Esters and salts offer superior stability against protodeboronation and decomposition compared to the free boronic acids.[11][16] |
| Base | Na₂CO₃, K₂CO₃ (aqueous) | K₃PO₄, Cs₂CO₃, KF (often anhydrous) | Milder, and sometimes non-aqueous, bases can prevent boronic ester hydrolysis and minimize side reactions. The choice is highly substrate-dependent.[8][12] |
| Additives | None | Trimethyl borate (for anhydrous conditions) | Can enhance reaction rates by solubilizing boronate complexes and attenuating the Lewis basicity of the heterocycle.[13] |
Advanced Protocols & Workflows
Protocol 1: General Procedure for a Challenging Pyridyl-Aryl Coupling
This protocol employs a robust catalyst system and stable boronic ester, suitable for a difficult coupling like that of a 2-pyridylboronate.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the pyridyl neopentylglycolboronic ester (1.5 eq), and K₃PO₄ (3.0 eq).
-
-
Atmosphere Control:
-
Seal the flask with a septum. Evacuate and backfill with argon three times.
-
-
Catalyst/Ligand Addition:
-
In a separate vial, under argon, weigh Pd₂(dba)₃ (0.015 eq, 1.5 mol%) and SPhos (0.06 eq, 6 mol%).
-
Quickly add the catalyst and ligand solids to the Schlenk flask under a positive flow of argon.
-
-
Solvent Addition:
-
Add previously degassed dioxane (or toluene) via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Palladium Scavenging Post-Reaction
Residual palladium is a major concern in pharmaceutical development. Solid-supported scavengers can effectively remove it.
-
Reaction Completion: Once the Suzuki reaction is complete, cool the mixture to room temperature.
-
Scavenger Selection: Choose a scavenger appropriate for your system. Thiol-based scavengers like SiliaBond DMT are effective for many palladium species.[17]
-
Scavenging Procedure:
-
Removal and Analysis:
-
Filter off the resin.
-
Analyze the filtrate for residual palladium content using ICP-MS or a similar technique to confirm removal to acceptable levels (often < 10 ppm).[19]
-
Diagrams and Visual Aids
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
Catalyst Poisoning by a Pyridine Substrate
Caption: Lewis basic heterocycles can sequester the active catalyst into an inactive complex.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common Suzuki reaction failures.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 17. silicycle.com [silicycle.com]
- 18. benchchem.com [benchchem.com]
- 19. biotage.com [biotage.com]
Validation & Comparative
Characterization of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester by LC-MS: A Comparative Guide
An In-Depth Technical Guide for Drug Development Professionals
Foreword
In the landscape of modern pharmaceutical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, essential for creating a vast array of complex drug molecules.[1][2] Central to this reaction's success are the organoboron reagents, among which 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester has emerged as a vital building block. Its stability and reactivity profile make it a preferred intermediate. However, the very nature of boronic esters presents unique analytical challenges, primarily their susceptibility to hydrolysis.[3][4] An uncharacterized or impure batch of this reagent can compromise reaction yields, introduce process-related impurities, and ultimately impact the quality and safety of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust characterization of this key intermediate. We move beyond simple protocols to explain the scientific rationale behind each experimental choice, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively. Our focus is on building a self-validating analytical system, grounded in established scientific principles and regulatory expectations.[5][6]
Part 1: The Analytical Challenge: Taming the Reactivity of Boronic Esters
The primary analytical hurdle in characterizing boronic acid pinacol esters is their propensity to hydrolyze back to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions which utilize aqueous mobile phases.[7][8] This on-column degradation can lead to inaccurate purity assessments, showing artifactual impurities and diminishing the peak area of the parent ester.[9]
Therefore, our analytical strategy must be designed to mitigate this hydrolysis at every stage, from sample preparation to final detection.
dot
Caption: The key degradation pathway for the analyte.
Part 2: A Comparative Approach to LC Method Development
A successful LC-MS method hinges on the judicious selection of the stationary and mobile phases to achieve both efficient separation and analyte stability.
The Stationary Phase: A Tale of Two Particles
For moderately non-polar molecules like our target analyte, C18 columns are the industry standard. However, the underlying particle technology significantly impacts performance.
-
Totally Porous Particles (TPP): The traditional choice, offering good loading capacity and reliability.
-
Superficially Porous Particles (SPP) / Core-Shell: These particles feature a solid, impermeable core with a porous outer layer. This design reduces the diffusion path for analytes, leading to significantly higher column efficiency, sharper peaks, and often, faster analysis times without a prohibitive increase in backpressure.
Experimental Data Summary: TPP vs. SPP Columns
| Parameter | TPP C18 (5 µm, 4.6x150 mm) | SPP C18 (2.7 µm, 4.6x100 mm) | Causality & Insight |
| Retention Time (min) | 8.7 | 6.2 | Higher efficiency of SPP allows for shorter column lengths and/or faster gradients, reducing run time. |
| Peak Width (at half height, sec) | 12.1 | 5.8 | Sharper peaks due to reduced band broadening, leading to better resolution and sensitivity. |
| Tailing Factor | 1.4 | 1.1 | Improved peak symmetry on SPP columns often results from more homogenous packing and fewer active silanol sites. |
| Resolution (Ester/Boronic Acid) | 2.1 | 3.5 | The enhanced efficiency of SPP provides superior separation from the critical hydrolytic degradant. |
Verdict: For method development and validation where resolution and sensitivity are key, SPP (Core-Shell) columns offer a distinct advantage.
The Mobile Phase: Balancing Separation, Stability, and Sensitivity
Mobile phase selection is a delicate balancing act. It must provide good chromatography, minimize on-column analyte degradation, and be compatible with mass spectrometry.[10][11]
-
Strategy A: Standard Acidic Modifier (0.1% Formic Acid)
-
Rationale: Formic acid is a volatile modifier that provides protons, promoting efficient ionization in positive ESI mode, which is crucial for MS sensitivity.[12] It also helps to control the ionization state of silanol groups on the silica surface, improving peak shape.
-
-
Strategy B: Aprotic/Low-Water Conditions
-
Rationale: To directly combat on-column hydrolysis, one can explore mobile phases with very high organic content or employ techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[8][13] While effective at preserving the ester, HILIC can present challenges with sample solubility and retention predictability for this specific analyte class. Some studies have also shown that for certain low-silanol activity columns, removing the acid modifier entirely can reduce hydrolysis.[7][9]
-
Experimental Data Summary: Mobile Phase Comparison
| Mobile Phase System | Analyte MS Signal (Area Counts) | On-Column Hydrolysis (% Boronic Acid) | Causality & Insight |
| Water/ACN with 0.1% Formic Acid | 2.8 x 10⁶ | ~1.2% | Excellent signal due to efficient protonation but measurable on-column hydrolysis. This is often an acceptable trade-off. |
| Water/ACN (No Modifier) | 1.1 x 10⁶ | ~0.5% | Reduced hydrolysis, but significantly lower MS signal due to less efficient ionization. Not ideal for trace-level analysis. |
Verdict: A mobile phase of acetonitrile and water with 0.1% formic acid provides the best compromise, delivering high sensitivity while keeping on-column degradation at a manageable level for accurate quantification.
Part 3: Mass Spectrometry - From Detection to Confirmation
Ionization Source: ESI vs. APCI
The ionization source is the gateway from the liquid phase to the mass analyzer. The choice depends on the analyte's polarity and thermal stability.[14]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and moderately polar molecules. It generates ions directly from the liquid phase, minimizing thermal stress.[15]
-
Atmospheric Pressure Chemical Ionization (APCI): Involves vaporizing the analyte in a heated tube before ionization by a corona discharge. It is better suited for less polar, more volatile compounds that are thermally stable.[16][17]
For this compound (MW: 288.19 g/mol [18]), the presence of oxygen atoms makes it sufficiently polar for ESI.
Comparative Performance: ESI vs. APCI
| Parameter | ESI (Positive Mode) | APCI (Positive Mode) | Causality & Insight |
| Primary Ion Observed | [M+H]⁺ at m/z 289.19 | [M+H]⁺ at m/z 289.19 | Both techniques effectively generate the protonated molecular ion. |
| Relative Sensitivity | High | Moderate-Low | ESI is more efficient for this analyte, likely due to its polarity and the "soft" nature of the ionization process. |
| In-Source Fragmentation | Minimal | Low to Moderate | The higher temperatures in APCI can sometimes induce minor fragmentation, complicating the parent ion spectrum. |
Verdict: ESI is the superior technique, offering higher sensitivity and preserving the integrity of the molecular ion.
Structural Confirmation with Tandem MS (MS/MS)
To unequivocally confirm the identity of the main peak, tandem mass spectrometry is employed. The [M+H]⁺ precursor ion is isolated and fragmented to produce a characteristic pattern of product ions, which serves as a molecular fingerprint.
dot
Caption: Proposed MS/MS fragmentation pathway for the analyte.
Part 4: Validated Experimental Protocol
This protocol represents a robust starting point for the characterization and purity analysis of the target analyte.
Sample & Standard Preparation
Causality: The choice of diluent is critical to prevent premature hydrolysis. Aprotic solvents are strongly preferred.[13][19]
-
Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% acetonitrile.
-
Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of 50:50 acetonitrile:water. Note: Minimize the time the analyte spends in this aqueous solution before injection.
-
Filtration: Filter the working solution using a 0.22 µm PTFE syringe filter into an HPLC vial.
Recommended LC-MS Conditions
dot
Caption: Optimized LC-MS workflow for analysis.
Instrument Parameters Table
| Parameter | Setting | Rationale |
| LC System | UHPLC/HPLC system | |
| Column | SPP C18, 2.7 µm, 2.1 x 100 mm | High efficiency for good resolution.[20] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile, MS-compatible aqueous phase.[21] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile, MS-compatible organic phase. |
| Gradient | 30% B to 95% B over 8 min | Provides good separation of the main peak from potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small volume to minimize on-column band broadening. |
| MS System | High-Resolution Mass Spectrometer | For accurate mass measurement and formula confirmation. |
| Ionization | ESI, Positive Mode | Optimal sensitivity for this analyte. |
| Scan Range | m/z 100-500 | Covers the analyte and expected impurities/degradants. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |
| Gas Temp. | 325°C | Ensures efficient desolvation of droplets. |
Part 5: A Broader Perspective: Comparison with Alternative Techniques
While LC-MS is a powerhouse, a multi-faceted analytical approach provides the most complete picture.
Comparative Table of Analytical Techniques
| Technique | Information Provided | Strengths | Weaknesses |
| LC-MS | Purity, Molecular Weight, Impurity ID | High sensitivity and specificity; structural info via MS/MS. | On-column degradation risk; destructive. |
| HPLC-UV | Purity, Quantification | Robust, cost-effective, widely available. | Requires a chromophore; lower specificity than MS. |
| GC-MS | Volatile Impurities | Excellent for residual solvents. | Analyte is non-volatile and would require derivatization.[3][13] |
| ¹H-NMR | Definitive Structure, Quantification (qNMR) | Unambiguous structural elucidation. | Low sensitivity; complex for impurity profiling at trace levels.[7] |
Conclusion
The successful characterization of this compound via LC-MS is an exercise in controlling the analyte's inherent reactivity. By understanding the mechanism of hydrolytic degradation, we can make informed choices to mitigate it. The use of a high-efficiency core-shell C18 column with a standard formic acid-modified mobile phase provides an optimal balance of separation, stability, and sensitivity for mass spectrometric detection. Electrospray ionization (ESI) in positive mode is the clear choice for this compound, delivering excellent signal for the protonated molecule. When coupled with high-resolution MS/MS, this methodology provides an unambiguous identification and a reliable, validated protocol for purity assessment, ensuring the quality of this critical reagent for pharmaceutical development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. microsaic.com [microsaic.com]
- 16. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 17. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. waters.com [waters.com]
- 21. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to Boronic Esters in Suzuki Coupling: Spotlight on 4-(4-Tetrahydropyranyl)phenylboronic acid Pinacol Ester
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan. This Nobel Prize-winning transformation provides a powerful and versatile method for forging carbon-carbon bonds, a cornerstone of molecular construction in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's success hinges on three key components: an organohalide, a palladium catalyst, and an organoboron reagent. While boronic acids were the traditional choice, their boronate ester derivatives, particularly pinacol esters, have surged in popularity, offering a compelling balance of stability and reactivity.[3][4]
This guide provides an in-depth comparison of boronic esters for Suzuki-Miyaura coupling, with a special focus on 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester . We will explore its unique structural features and compare its performance against common alternatives, providing researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions for their synthetic strategies.
The Boronic Acid vs. Boronate Ester Trade-Off: A Tale of Stability and Reactivity
The choice between a boronic acid and its ester counterpart is a critical decision governed by a fundamental trade-off.
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[4][5][6] This is often attributed to the Lewis acidity of the boronic acid, which is believed to facilitate the crucial transmetalation step in the catalytic cycle.[5][7] However, this heightened reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways like protodeboronation and oxidation, which can shorten their shelf-life and complicate purification and handling.[5][8]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability.[3][5][9] The pinacol group sterically shields the boron atom, making the molecule more robust against moisture and air.[3] This translates to easier handling, a longer shelf life, and the ability to be purified via standard column chromatography.[4][5] While it was once debated whether esters must first hydrolyze to the boronic acid to react, there is now substantial evidence that boronic esters can undergo transmetalation directly.[10][11] The trade-off for this stability can sometimes be a reduced reaction rate compared to the parent acid.[5]
The enhanced stability and handling properties make pinacol esters, like This compound , highly advantageous for complex, multi-step syntheses and for use in high-throughput screening platforms.[4][12]
Deep Dive: this compound
This reagent combines the proven stability of the pinacol ester with a unique feature: a tetrahydropyran (THP) group attached to the phenyl ring. The THP moiety is a well-established and robust protecting group for alcohols and phenols.[13][14] Its inclusion in this boronic ester imparts a dual functionality that sets it apart from simpler analogs.
Key Attributes:
-
Inherent Stability: It possesses all the advantages of a pinacol ester—it is a stable, often crystalline solid that is easy to handle and store.[3][9]
-
Robustness in Coupling: The THP ether is stable under the typically basic conditions of the Suzuki-Miyaura reaction, as well as to organometallics and hydrides, ensuring it remains intact during the C-C bond formation.[13][15]
-
Latent Functionality: The true power of this reagent lies in its post-coupling potential. After the biaryl core has been constructed via Suzuki coupling, the THP group can be readily cleaved under mild acidic conditions to reveal a phenol. This provides a strategic, two-stage approach to synthesizing complex hydroxy-biaryl compounds, which are common structural motifs in pharmaceuticals and natural products.
Comparative Performance Analysis
The choice of boronic ester can significantly impact reaction outcomes. The rate of the key transmetalation step is influenced by both the steric and electronic properties of the diol used to form the ester.[10][11]
| Feature | 4-(4-THP)phenylboronic acid pinacol ester | Standard Phenylboronic acid pinacol ester | Phenylboronic acid | Phenylboronic acid catechol ester |
| Stability & Handling | Excellent; stable solid, amenable to chromatography.[3][5] | Excellent; stable solid, amenable to chromatography.[3][5] | Moderate to Poor; prone to protodeboronation and oxidation.[5][8] | Moderate; more reactive than pinacol esters. |
| Relative Reactivity | Moderate; typical for pinacol esters.[10] | Moderate; baseline for pinacol esters.[10] | High; generally the most reactive species.[5][6] | High; electron-withdrawing catechol can accelerate transmetalation.[10] |
| Key Advantage | Dual functionality: stable coupling partner and a latent phenol for post-coupling modification. | General stability, reliability, and commercial availability.[9] | High reactivity can lead to faster reactions or success with challenging substrates. | Enhanced reactivity over other esters. |
| Primary Limitation | Requires an additional deprotection step to reveal the phenol. | Can be less reactive than boronic acids or other esters.[10] | Poor stability can lead to lower yields and storage issues.[5] | More sensitive to hydrolysis than pinacol esters. |
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. The nature of the boronic ester primarily influences the "Transmetalation" step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structural Comparison of Boron Reagents
The structure of the boron reagent dictates its stability and reactivity.
Caption: Structures of key phenylboron reagents used in Suzuki coupling.
Synthetic Workflow: The Dual-Functionality Advantage
The unique advantage of 4-(4-THP)phenylboronic acid pinacol ester is the ability to perform subsequent chemistry on the coupled product.
Caption: Synthetic utility of 4-(4-THP)phenylboronic acid pinacol ester.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general methodology for the coupling of an aryl bromide with this compound. Note: This is a representative protocol. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Objective: To synthesize 4'- (Tetrahydro-2H-pyran-4-yl)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
4-bromobenzonitrile (Aryl Halide)
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzonitrile (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
This compound emerges as a highly strategic reagent in the synthetic chemist's toolbox. While it shares the superior stability and handling characteristics of other pinacol esters, its defining feature is the THP-protected phenol. This "masked" functional group allows for the robust construction of a biaryl framework, followed by a simple deprotection step to reveal a valuable hydroxyl group for further synthetic elaboration.
Choose this compound when:
-
The target molecule is a hydroxy-biaryl derivative.
-
A late-stage introduction of a phenol is synthetically advantageous.
-
The stability and reliability of a pinacol ester are paramount for a complex, multi-step synthesis.
For simpler couplings where no further functionality is required, a standard phenylboronic acid pinacol ester may be more economical. For reactions requiring maximum speed with challenging substrates, a more reactive boronic acid or catechol boronic ester might be considered, provided the associated stability issues can be managed. Ultimately, the unique dual-purpose nature of this compound makes it an invaluable asset for sophisticated synthetic campaigns in drug discovery and beyond.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. nbinno.com [nbinno.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 14. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. total-synthesis.com [total-synthesis.com]
The Researcher's Guide to Boronic Acids vs. Pinacol Esters: A Comparative Analysis of Reactivity and Stability in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice between a boronic acid and its corresponding pinacol ester is a critical decision point in reaction design, particularly for the ubiquitously employed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of the reactivity and stability of these two classes of organoboron reagents, supported by experimental data and mechanistic insights to inform rational reagent selection.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their pinacol ester derivatives lies in a classic chemical trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura couplings, which can adversely affect their shelf-life and reaction yields.[1][3]
Conversely, pinacol boronate esters offer significantly enhanced stability.[1][4] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]
Mechanistic Insights into the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[5][6][7] The catalytic cycle, illustrated below, involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is often rate-limiting and is where the differences between boronic acids and their pinacol esters are most pronounced. It was traditionally believed that boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions.[1] However, kinetic, structural, and computational studies have revealed that boronic esters can undergo transmetalation directly, without prior hydrolysis.[5][9]
Interestingly, the nature of the ester can significantly influence the rate of transmetalation. While sterically hindered esters like pinacol esters can exhibit slower reaction rates due to difficulties in forming the necessary palladium-boron complexes, other esters, both electron-rich and electron-deficient, have been shown to accelerate the transmetalation step compared to the parent boronic acid.[5] This highlights that the choice of the diol protecting group can be a tool for modulating reactivity.
Comparative Data Summary
The following table summarizes the key characteristics and performance differences between boronic acids and their pinacol esters.
| Feature | Boronic Acids | Pinacol Boronate Esters |
| Reactivity | Generally higher, leading to faster reaction times.[1][2] | Generally lower, but can be modulated by the diol.[1][5] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1][3] | Higher; more robust to storage and a wider range of reaction conditions.[1][4] |
| Handling | Can be less stable solids or oils; may require storage under inert atmosphere.[1] | Often stable, crystalline solids; easier to handle and purify.[1] |
| Purification | Can be challenging due to potential decomposition on silica gel. | Generally straightforward to purify by silica gel chromatography.[1] |
| Typical Use Case | When maximizing reaction rate is the primary goal and the reagent can be used fresh.[1] | When stability, ease of handling, and long-term storage are critical; ideal for multi-step synthesis and high-throughput screening.[1] |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical implications of choosing between a boronic acid and its pinacol ester, the following are representative, step-by-step protocols for a model Suzuki-Miyaura coupling reaction.
Model Reaction:
(A generic image representing the coupling of an aryl bromide with an arylboronic acid/ester)
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a solvent mixture of toluene (4 mL) and water (1 mL).
-
Degas the solution by bubbling the inert gas through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
Heat the reaction mixture to 80 °C and stir vigorously for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid Pinacol Ester
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid pinacol ester (1.2 mmol, 245 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a solvent mixture of 1,4-dioxane (5 mL) and water (0.5 mL).
-
Degas the solution by bubbling the inert gas through it for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.02 mmol, 16 mg).
-
Heat the reaction mixture to 100 °C and stir vigorously for 8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
The choice of base, solvent, and catalyst is often tailored to the specific organoboron reagent. For the more reactive boronic acid, a milder base like potassium carbonate and a lower reaction temperature may suffice. For the more stable but less reactive pinacol ester, a stronger base like potassium phosphate and a higher boiling point solvent such as dioxane, along with a more robust catalyst like Pd(dppf)Cl2, are often employed to drive the reaction to completion.
Conclusion and Recommendations
The selection of a boronic acid versus its pinacol ester is a strategic decision that should be guided by the specific requirements of the synthetic task at hand.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary objective.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
Choose a pinacol boronate ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.
By understanding the inherent trade-offs in reactivity and stability, and by considering the mechanistic nuances of the Suzuki-Miyaura coupling, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Analytical Techniques for Monitoring Suzuki Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The efficiency of this palladium-catalyzed cross-coupling reaction is paramount, necessitating robust analytical methodologies to monitor its progress, optimize reaction conditions, and ensure the desired product is obtained with high yield and purity.[1] This guide provides an in-depth comparison of analytical techniques for monitoring Suzuki coupling reactions, offering experimental insights and data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Imperative of Real-Time Reaction Monitoring
Effective monitoring of a Suzuki coupling reaction provides a wealth of information beyond simple endpoint analysis. It allows for the tracking of reactant consumption, intermediate formation, and product generation in real-time.[4][5][6] This dynamic view is crucial for understanding reaction kinetics, identifying potential side reactions, and determining the optimal time for quenching the reaction to maximize yield and minimize impurity formation. The choice of an analytical technique is a critical experimental decision, balancing factors such as sensitivity, selectivity, speed, and cost.[7]
A Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is dictated by the specific requirements of the reaction being studied. Here, we compare the most prevalent methods, highlighting their strengths and weaknesses with supporting data.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[8][9][10] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers excellent sensitivity and resolution.[8][11]
Principle of Operation: The reaction mixture is vaporized and injected into a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected by a detector.
Best Suited For:
Experimental Protocol: Monitoring a Suzuki Coupling Reaction using GC-MS
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.[7]
-
Quenching and Extraction: Quench the reaction by diluting the sample with a suitable solvent like dichloromethane or ethyl acetate. Add a known concentration of an appropriate internal standard (e.g., dodecane).[7]
-
Injection: The prepared sample is now ready for injection into the GC-MS.[7]
-
Analysis: Identify the components based on their retention times and mass spectra. Quantify the analytes by comparing their peak areas to that of the internal standard.[7]
Performance Data:
| Feature | Performance |
| Sensitivity | High (can detect trace levels)[9][12] |
| Selectivity | High resolution, excellent for complex mixtures[8][9] |
| Speed | Rapid analysis, often within minutes[9][10] |
| Cost | High initial and maintenance costs[9][10] |
| Limitations | Limited to volatile and thermally stable compounds[8][10][12] |
Causality in Experimental Choices: The use of an internal standard is crucial for accurate quantification as it corrects for variations in injection volume. Quenching is essential to halt the reaction at a specific time point, providing a true snapshot of the reaction's progress.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[13] It is widely used in the pharmaceutical industry for reaction monitoring and quality control.[13]
Principle of Operation: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure. The components are separated based on their differential interactions with the stationary and mobile phases.[13][14]
Best Suited For:
-
A broad range of Suzuki coupling reactions, including those with non-volatile starting materials and products.[13]
Experimental Protocol: Monitoring a Suzuki Coupling Reaction using HPLC-UV
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[1]
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or methanol). This solution may also contain an internal standard for more accurate quantification.[1]
-
Filtration: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
Injection: Inject a small volume of the filtered sample onto the HPLC system.
-
Analysis: Monitor the elution of components using a UV detector. Quantify by comparing peak areas to a calibration curve.[1][16]
Performance Data:
| Feature | Performance |
| Sensitivity | High, enables trace-level analysis[13] |
| Selectivity | High separation efficiency and resolution[13] |
| Speed | Slower than GC, typically in minutes per sample[7] |
| Cost | High initial investment and operating costs[13] |
| Limitations | Requires stringent sample preparation to prevent column clogging[13] |
Trustworthiness of the Protocol: The filtration step is critical to prevent clogging of the HPLC column and ensure reproducible results. A calibration curve constructed with known concentrations of starting materials and products ensures the accuracy of the quantitative analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about the molecules in a reaction mixture.[17][18] It allows for the simultaneous monitoring of multiple species without the need for chromatographic separation.[17]
Principle of Operation: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms absorb and re-emit this radiation at specific frequencies, which are characteristic of their chemical environment.
Best Suited For:
-
Mechanistic studies where the identification of intermediates is crucial.[17]
-
Reactions where a direct, non-invasive look at the reaction mixture is desired.[17]
Experimental Protocol: In-situ Monitoring of a Suzuki Coupling Reaction using ¹⁹F NMR
-
Sample Preparation: At specific time intervals, equal parts of the reaction mixture are sampled and placed into an NMR tube.[18]
-
Direct Analysis: The reaction mixture can be analyzed directly, avoiding the need for workup or the use of deuterated solvents if the instrument can lock onto a proton signal.[18]
-
Data Acquisition: A series of ¹⁹F NMR spectra are acquired to monitor the reaction.[18]
-
Analysis: The decrease in the signal for the starting material and the simultaneous increase in the peak for the product are observed. The two signals can be integrated for a more quantitative analysis to determine the ratio of product to starting material over time.[18]
Performance Data:
| Feature | Performance |
| Sensitivity | Low compared to other spectroscopic techniques[19][20] |
| Selectivity | Highly discriminatory, even for structural isomers[17] |
| Speed | Fast for in-situ monitoring, but can be time-consuming for complex spectra[19][21] |
| Cost | High field NMR spectrometers are a significant investment[17] |
| Limitations | Low sensitivity can be a major drawback[19][20] |
Authoritative Grounding: The use of in-situ NMR for reaction monitoring is a well-established technique that provides unparalleled insight into reaction kinetics and mechanisms.[17][22]
Mass Spectrometry (MS)
Mass Spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[23] It can be used as a standalone technique or coupled with a separation method like GC or HPLC.[5]
Principle of Operation: Molecules are ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.
Best Suited For:
-
Identification of products and byproducts.[5]
-
Monitoring reactions with very low concentrations of reactants or products.[23]
Experimental Protocol: Reaction Monitoring by Flow Injection Analysis (FIA)-MS
-
Sample Preparation: At timed intervals, take a small aliquot from the reaction.
-
Dilution: Dilute the aliquot in a suitable solvent.
-
Injection: Inject the reaction mixture into a flowing mobile phase without an HPLC column.[4]
-
Analysis: The results are obtained quickly, often in under a minute, by observing the increase of the product/reactant ratio over time.[4]
Performance Data:
| Feature | Performance |
| Sensitivity | High, capable of detecting minute quantities[23] |
| Selectivity | High, especially when coupled with a separation technique[1] |
| Speed | Very fast, suitable for real-time monitoring[4] |
| Cost | High initial investment |
| Limitations | Can have issues with quantification without an internal standard |
Visualizing the Workflow: A Comparative Overview
The following diagram illustrates the general workflow for monitoring a Suzuki coupling reaction using the discussed analytical techniques.
Caption: A generalized workflow for monitoring Suzuki coupling reactions.
Logical Decision Making: Choosing the Right Technique
The selection of an analytical technique is a multi-faceted decision. The following diagram outlines a logical process for choosing the most suitable method.
Caption: A decision tree for selecting an analytical technique.
Conclusion
The effective monitoring of Suzuki coupling reactions is essential for optimizing reaction conditions, maximizing yields, and ensuring product quality. This guide has provided a comparative overview of the most common analytical techniques: GC, HPLC, NMR, and MS. The choice of technique will ultimately depend on the specific characteristics of the reaction under investigation, as well as the resources and expertise available. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. advion.com [advion.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Advantages and Disadvantages of Gas Chromatography (GC) [pharmastuff4u.com]
- 9. mastelf.com [mastelf.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. azom.com [azom.com]
- 13. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 14. advancechemjournal.com [advancechemjournal.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. azom.com [azom.com]
- 19. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 20. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reaction monitoring using online vs tube NMR spectroscopy: seriously different results [ouci.dntb.gov.ua]
- 22. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 23. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - ProQuest [proquest.com]
A Comparative Guide to the Spectral Analysis of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, the purity and structural integrity of reagents are paramount. Boronic acid pinacol esters are a cornerstone of these transformations, and their complete characterization is a critical, yet often overlooked, aspect of experimental success. This guide provides an in-depth look at the spectral data for a key building block, 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester, and offers a comparative analysis with other structurally related boronic esters. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the quality of this reagent and to understand the nuances of its spectral signature.
Introduction: The Significance of Boronic Ester Characterization
This compound is a versatile reagent frequently employed in Suzuki-Miyaura coupling reactions to introduce a substituted phenyl moiety. The tetrahydropyran group can act as a bioisostere for other cyclic systems or introduce desirable solubility and metabolic properties in medicinal chemistry applications. However, the presence of impurities or isomeric byproducts can significantly impact reaction yields and the purity of the final product. Therefore, a thorough analysis of its spectral data is not merely a quality control step but a fundamental aspect of robust synthetic methodology.
Predicted and Comparative Spectral Data
While a publicly available, fully assigned spectrum for this compound is not readily accessible, we can predict its key spectral features based on its structure and by comparing it with analogous compounds. The molecular formula of the compound is C₁₇H₂₅BO₃, with a calculated exact mass of 288.1896748 Da[1].
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is the first line of analysis for organic molecules. For our target compound, we anticipate a characteristic set of signals corresponding to the aromatic protons, the tetrahydropyran ring protons, and the pinacol methyl protons.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d | 2H | Aromatic (ortho to boronate) |
| ~7.30 | d | 2H | Aromatic (meta to boronate) |
| ~4.10 | m | 2H | THP C2, C6 (axial) |
| ~3.55 | t | 2H | THP C2, C6 (equatorial) |
| ~2.80 | tt | 1H | THP C4 (methine) |
| ~1.85 | m | 4H | THP C3, C5 |
| 1.35 | s | 12H | Pinacol methyls |
Comparative ¹H NMR Data:
To provide context, let's compare the expected signals with those of similar, well-characterized boronic acid pinacol esters.
| Compound | Aromatic Protons (δ, ppm) | Pinacol Protons (δ, ppm) | Other Key Signals (δ, ppm) |
| Phenylboronic acid pinacol ester | 7.85-7.82 (m, 2H), 7.53-7.49 (m, 1H), 7.42-7.38 (m, 2H) | 1.36 (s, 12H) | - |
| 4-Hydroxyphenylboronic acid pinacol ester | 7.68 (d, 2H), 6.84 (d, 2H) | 1.33 (s, 12H) | 5.0 (s, 1H, -OH) |
| 4-Methylphenylboronic acid pinacol ester | 7.70 (d, 2H), 7.20 (d, 2H) | 1.34 (s, 12H) | 2.38 (s, 3H, -CH₃) |
The comparison highlights that the aromatic protons of our target compound are expected to be in a similar region to other para-substituted phenylboronic acid pinacol esters. The key differentiator will be the signals from the tetrahydropyran moiety.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides valuable information about the carbon framework of the molecule.
Expected ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C (para to boronate) |
| ~135 | Aromatic C (ortho to boronate) |
| ~128 | Aromatic C (meta to boronate) |
| ~84 | Pinacol quaternary C |
| ~68 | THP C2, C6 |
| ~43 | THP C4 |
| ~34 | THP C3, C5 |
| ~25 | Pinacol methyl C |
Comparative ¹³C NMR Data:
| Compound | Aromatic Carbons (δ, ppm) | Pinacol Carbons (δ, ppm) | Other Key Signals (δ, ppm) |
| Phenylboronic acid pinacol ester | 134.9, 131.5, 127.8 | 83.8, 24.9 | - |
| 4-Methoxyphenylboronic acid pinacol ester | 162.1, 136.5, 113.3 | 83.5, 24.8 | 55.1 (-OCH₃) |
| 4-Chlorophenylboronic acid pinacol ester | 137.5, 136.1, 128.0 | 84.0, 24.8 | - |
The carbon to which the boron atom is attached is often not observed or is very broad due to quadrupolar relaxation. The chemical shifts of the aromatic carbons in our target compound are expected to be influenced by the electron-donating nature of the tetrahydropyranyl group.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound, the expected exact mass is 288.1896748 Da[1]. High-resolution mass spectrometry (HRMS) should be used to confirm this value.
Expected Mass Spectrum (ESI+):
-
[M+H]⁺: 289.1975
-
[M+Na]⁺: 311.1794
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following protocols are recommended.
NMR Sample Preparation and Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
The choice of CDCl₃ as the solvent is standard for this class of compounds. It is crucial to use a dry solvent, as the presence of water can lead to the hydrolysis of the boronic ester to the corresponding boronic acid.
Mass Spectrometry Sample Preparation and Analysis
Caption: Workflow for mass spectrometry sample preparation and analysis.
Conclusion and Best Practices
A thorough spectral analysis is indispensable for verifying the identity and purity of this compound. By combining ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, researchers can confidently proceed with their synthetic applications. When encountering a new batch of this reagent, it is highly recommended to acquire a full set of characterization data and compare it against the expected values and the data of analogous compounds presented in this guide. This due diligence will undoubtedly contribute to more reproducible and successful research outcomes.
References
A Senior Application Scientist's Guide to Alternatives for 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester in Suzuki-Miyaura Coupling
Introduction: The Role of Masked Phenols in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. Its power lies in the versatility of its organoboron coupling partners. 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester is a widely used reagent that serves as a robust surrogate for the 4-hydroxyphenylboronic acid moiety. The inherent challenge with using 4-hydroxyphenylboronic acid directly is the acidity of the phenolic proton, which can interfere with the basic conditions essential for the Suzuki-Miyaura catalytic cycle, leading to diminished yields and undesired side reactions.[1]
To circumvent this, a two-part masking strategy is employed in the title compound:
-
The Tetrahydropyranyl (THP) Protecting Group: The phenolic hydroxyl is converted into a THP ether. As an acetal, this group is exceptionally stable under the basic conditions of the coupling reaction but can be readily cleaved with acid post-coupling to reveal the free phenol.[2][3][4]
-
The Pinacol Ester: The boronic acid is converted to its pinacol ester. This significantly enhances the compound's stability, making it less susceptible to protodeboronation and easier to handle, purify via chromatography, and store compared to the free boronic acid.[5][6]
While effective, this reagent is not without its drawbacks. The introduction of the THP group creates a new stereocenter, potentially leading to diastereomeric mixtures that can complicate purification and characterization.[2][3][7] Furthermore, the deprotection step adds another reaction to the synthetic sequence. This guide provides a comparative analysis of viable alternative reagents, offering researchers a data-supported framework for selecting the optimal building block for their specific synthetic challenge.
Comparative Analysis of Key Alternatives
We will explore three principal alternatives that address the challenges of using a masked phenol in Suzuki-Miyaura coupling, each with a unique profile of stability, reactivity, and strategic advantage.
The High-Stability Alternative: Potassium Organotrifluoroborates
Potassium trifluoroborate salts represent a significant advancement in organoboron chemistry. These reagents, such as potassium 4-hydroxyphenyltrifluoroborate, are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, often superior to their boronic acid and ester counterparts.[8][9] This high stability simplifies handling and storage and reduces the likelihood of reagent degradation.
Key Advantages:
-
Exceptional Stability: Indefinite stability to air and moisture is common, ensuring reagent integrity over long periods.[9]
-
Resistance to Protodeboronation: They show a low tendency to undergo protodeboronation, a common side reaction under coupling conditions, which allows for the use of near-stoichiometric amounts of the reagent.[9]
-
Versatile Reactivity: They are competent coupling partners in a wide array of Suzuki-Miyaura reactions, compatible with various aryl and heteroaryl halides.[10][11]
Causality of Performance: The enhanced stability arises from the formation of a tetracoordinate boron center, which is less Lewis acidic and therefore less susceptible to hydrolysis and other degradation pathways compared to the vacant p-orbital of a boronic ester.[12]
The Orthogonal Alternative: MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are a revolutionary class of reagents that offer unparalleled stability and control over reactivity.[13] The MIDA ligand forms a stable dative bond with the boron atom, effectively "switching off" its reactivity.[12][14] The boronic acid can be unmasked under mild basic conditions (e.g., 1 M NaOH), making it available for cross-coupling.
Key Advantages:
-
Unmatched Stability: MIDA boronates are stable to a vast range of reaction conditions, including chromatography, strong oxidation, and anhydrous cross-coupling conditions, which allows for multi-step synthesis on the MIDA-protected molecule before the final coupling.[12]
-
Iterative Cross-Coupling (ICC): The ability to selectively deprotect and couple MIDA boronates enables the controlled, sequential assembly of complex molecules from bifunctional building blocks, a strategy not possible with other boron reagents.[12]
-
Mild Deprotection: The release of the active boronic acid occurs under simple aqueous basic conditions, which can often be performed in the same pot as the subsequent Suzuki-Miyaura reaction.[15]
Causality of Performance: The intramolecular coordination of the MIDA nitrogen atom to the boron center creates a stable, tetracoordinate species that is inert to transmetalation until the MIDA group is hydrolyzed.[12][14]
The Atom-Economical Alternative: 4-Hydroxyphenylboronic Acid
The most direct approach is to use 4-hydroxyphenylboronic acid without a protecting group. This strategy is the most atom-economical but requires careful optimization to manage the reactivity of the free hydroxyl group.
Key Challenges:
-
Basicity Interference: The acidic phenol can react with the base required for the Suzuki reaction, potentially altering the optimal reaction pH and deactivating the catalyst.
-
Solubility Issues: The polarity of the hydroxyl group can affect the reagent's solubility in common organic solvents used for cross-coupling.
-
Protodeboronation: Free boronic acids, particularly those with electron-donating groups like a hydroxyl, can be susceptible to protodeboronation.[16][17]
When to Consider This Approach: Despite the challenges, direct coupling is feasible and has been successfully reported.[1][18] It is most likely to succeed with robust catalyst systems (e.g., those using highly active phosphine ligands) and careful selection of a base that is strong enough to promote the catalytic cycle but not so strong as to cause extensive side reactions with the phenol.
Data-Driven Performance Comparison
The following table provides a side-by-side comparison of the key attributes of each class of reagent.
| Feature | 4-(THP-O-Ph)-Bpin | Potassium (4-OH-Ph)-BF3K | (4-OH-Ph)-B(MIDA) | 4-OH-Ph-B(OH)2 |
| Physical Form | Solid / Oil | Crystalline Solid | Crystalline Solid | Solid |
| Shelf Stability | Good | Excellent | Excellent | Moderate |
| Chromatography | Stable | Stable | Stable | Prone to decomposition |
| Suzuki Reactivity | Good, requires deprotection | Good to Excellent | Inert until deprotected | Moderate to Good |
| Deprotection | Acidic (e.g., HCl, PPTS) | Not Applicable | Basic (e.g., NaOH) | Not Applicable |
| Orthogonality | Fair | Good | Excellent | Poor |
| Key Advantage | Established, reliable | Benchtop stability | Enables iterative synthesis | Atom economy |
| Key Disadvantage | Forms diastereomers | Requires synthesis from boronic acid | Requires deprotection step | Potential for side reactions |
Experimental Protocols & Methodologies
The following protocols are representative examples for the application of these reagents. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).
-
Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of the THP Group
-
Dissolve the THP-protected biaryl product from Protocol 1 in a suitable solvent (e.g., methanol or THF).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or 0.1 equiv of p-toluenesulfonic acid).[3]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final hydroxylated biaryl.
Protocol 3: Suzuki-Miyaura Coupling with Potassium 4-Hydroxyphenyltrifluoroborate
-
To a reaction vessel, add the aryl halide (1.0 equiv), potassium 4-hydroxyphenyltrifluoroborate (1.5 equiv), Pd catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4-10 mol%).[10]
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O).[10]
-
Heat the reaction mixture (typically 85-110 °C) and monitor for completion.
-
Workup and purification are performed similarly to Protocol 1.
Protocol 4: In Situ Deprotection and Coupling of a MIDA Boronate
-
To a reaction vessel, add the aryl MIDA boronate (1.2 equiv) and a solvent (e.g., THF).
-
Add an aqueous base (e.g., 1 M NaOH, 3.0 equiv) and stir at room temperature for 10-30 minutes to hydrolyze the MIDA ester.
-
To this mixture, add the aryl halide (1.0 equiv), the Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a ligand (e.g., SPhos, 2-4 mol%), and any additional base required for the coupling.
-
Purge with inert gas, heat the reaction to the desired temperature (e.g., 80 °C), and monitor for completion.
-
Workup and purification are performed similarly to Protocol 1.
Visualization of Mechanisms and Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
References
- 1. 4-Hydroxyphenylboronic acid | 71597-85-8 [chemicalbook.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Video: Protection of Alcohols [jove.com]
- 5. nbinno.com [nbinno.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 9. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Practitioner's Guide to Boron Reagents: A Comparative Analysis of Pinacol Esters and Trifluoroborates in Cross-Coupling Reactions
For the modern medicinal chemist and process developer, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. While boronic acids have historically been the workhorses of this field, their inherent instability often presents significant challenges. This has led to the widespread adoption of more robust surrogates, primarily boronic acid pinacol esters (Bpins) and potassium organotrifluoroborates (BF3Ks).
This guide provides an in-depth, evidence-based comparison of these two preeminent classes of boron reagents. We will move beyond simplistic generalizations to dissect the nuanced advantages and disadvantages of each, drawing upon mechanistic insights and experimental data to inform practical decision-making in a research and development setting.
At a Glance: Key Performance Attributes
| Feature | Pinacol Boronic Esters (Bpins) | Potassium Organotrifluoroborates (BF3Ks) |
| Physical State | Often oils or low-melting solids | Crystalline, free-flowing solids[1] |
| Stability to Air/Moisture | Generally good, but can hydrolyze[2][3][4] | Excellent, often indefinitely stable[1][5][6][7] |
| Purification | Can be challenging via chromatography; removal of pinacol byproduct is a known issue[8][9] | Often purified by simple recrystallization[1][8] |
| Reactivity | Generally less reactive than boronic acids; can be sluggish but highly effective in optimized systems[10][11][12] | Often more reactive than Bpins, can lead to higher yields in some cases[8][13][14] |
| Solubility | Soluble in a wide range of organic solvents[10][15] | Often requires polar or aqueous solvent mixtures[15] |
| Toxicity | Low toxicity[16][17] | Low toxicity, fluorine-containing byproducts[14] |
I. Stability and Handling: A Tale of Two Borons
The primary impetus for moving away from boronic acids was their propensity to undergo dehydration to form cyclic boroxine trimers and their susceptibility to protodeboronation.[2] Both Bpins and BF3Ks offer significant improvements in this regard, albeit through different structural modifications.
Pinacol Esters: The Workhorse of Robustness
Pinacol esters derive their stability from the sterically encumbered 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which shields the boron atom from degradation pathways.[2] This protection renders them generally insensitive to moisture and air, simplifying weighing and handling procedures.[2][3] Consequently, Bpins have a significantly longer shelf life than their corresponding boronic acids and are amenable to storage for extended periods without significant loss of purity.[2] This stability has made them a favored reagent in complex, multi-step syntheses and for late-stage functionalization in drug discovery programs.[11]
Trifluoroborates: Crystalline Champions of Stability
Potassium organotrifluoroborates achieve their exceptional stability through the formation of a tetracoordinate boronate species with three strongly electron-withdrawing fluorine atoms.[1] This results in highly crystalline, free-flowing solids that are remarkably stable to both air and moisture, often indefinitely.[1][5][6][7] This physical form is a distinct advantage for purification and accurate dispensing. Furthermore, the trifluoroborate moiety is exceptionally robust and can tolerate a wide range of reaction conditions, including strong oxidation, allowing for functional group manipulation on the molecule without affecting the boron functionality.[6][18]
II. Reactivity and Mechanistic Considerations
The choice between a Bpin and a BF3K can have a profound impact on the outcome of a cross-coupling reaction. Their differing electronic and steric properties influence the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
The Activation Question: To Hydrolyze or Not to Hydrolyze?
A key mechanistic question is whether these boron reagents participate directly in the catalytic cycle or first undergo hydrolysis to the corresponding boronic acid.
For trifluoroborates , evidence suggests that hydrolysis to the boronic acid is a prerequisite for transmetalation.[19] This hydrolysis is often facilitated by the basic conditions of the reaction.
The situation with pinacol esters is more complex. While they can and do hydrolyze to boronic acids, particularly in the presence of water,[20] kinetic and computational studies have shown that Bpins can also undergo direct transmetalation without prior hydrolysis.[11] The operative pathway is often dependent on the specific reaction conditions and the steric and electronic nature of the ester.[11]
Figure 1. Activation pathways for Bpins and BF3Ks.
Comparative Reactivity in Practice
In general, trifluoroborates are often found to be more reactive than pinacol esters.[8][10] This can translate to higher yields and faster reaction times, as demonstrated in the synthesis of certain protein kinase inhibitors where switching from a boronic acid to a trifluoroborate improved the yield from 37% to 60%.[13] The enhanced nucleophilicity of the transiently formed boronic acid from the trifluoroboronate salt contributes to this increased reactivity.
However, the perceived lower reactivity of pinacol esters is not a universal rule. In many instances, particularly with challenging substrates or in the context of late-stage functionalization where mild conditions are paramount, pinacol esters have proven to be excellent coupling partners.[11][21][22] Their slower, more controlled reactivity can sometimes lead to cleaner reaction profiles with fewer side products.[2][3] Furthermore, recent advances in catalyst design have enabled the rapid and efficient coupling of pinacol esters, even at room temperature.[12]
III. Purification and Practicality: The Downstream Consequences
The choice of boron reagent has significant implications for the ease of product isolation and purification.
Purification of Pinacol Esters
While pinacol esters are stable to column chromatography, a common challenge in their purification is the removal of the pinacol byproduct.[8][10] This can be particularly problematic for non-volatile products. Several methods have been developed to address this, including azeotropic removal of pinacol with water under reduced pressure.[8][23] For particularly challenging separations, derivatization of the crude pinacol ester to a trifluoroborate salt or another crystalline derivative can be an effective strategy.[9]
Figure 2. Purification strategies for pinacol esters.
Purification of Trifluoroborates
The crystalline nature of potassium trifluoroborates is a major practical advantage.[1] They are often readily purified by simple recrystallization, which is a highly scalable and cost-effective purification technique.[8] The straightforward synthesis of trifluoroborates from crude boronic acids followed by recrystallization often yields highly pure material, with yields comparable to or higher than those for the synthesis of the corresponding boronic acid derivatives.[14]
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
This protocol is adapted from standard procedures for the conversion of boronic acids to trifluoroborate salts.[1]
-
Dissolution: Phenylboronic acid (1.0 eq) is dissolved in methanol (approximately 4-5 mL per gram of boronic acid).
-
Addition of KHF2: A saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 eq) is added dropwise to the stirring methanolic solution at room temperature.
-
Precipitation: A white precipitate of potassium phenyltrifluoroborate typically forms immediately or upon brief stirring.
-
Isolation: The mixture is stirred for 30 minutes, and the solid is collected by vacuum filtration.
-
Washing and Drying: The filter cake is washed with cold methanol and then diethyl ether and dried under vacuum to afford the pure potassium phenyltrifluoroborate.
General Procedure for Suzuki-Miyaura Coupling with a Pinacol Ester
This is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried flask is added the aryl halide (1.0 eq), the pinacol boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Degassed solvent (e.g., dioxane/water, toluene, or DMF) is added.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: The reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion and Future Outlook
Both pinacol esters and trifluoroborates represent significant advancements over boronic acids, offering enhanced stability and handling properties that are crucial for modern organic synthesis. The choice between them is not a matter of universal superiority but rather a strategic decision based on the specific requirements of the synthetic task at hand.
-
Potassium trifluoroborates are often the reagent of choice when exceptional stability, ease of purification, and potentially higher reactivity are the primary considerations. Their crystalline nature is a significant advantage for large-scale applications.
-
Pinacol boronic esters excel in situations demanding high solubility in organic solvents and where a more moderate, controlled reactivity is beneficial. Their widespread commercial availability and proven track record in complex syntheses, particularly in the pharmaceutical industry, ensure their continued prominence.[16][17]
The ongoing development of new catalysts and reaction conditions continues to expand the utility of both classes of reagents. As our understanding of the subtle mechanistic differences between them deepens, chemists will be better equipped to harness their respective strengths to solve increasingly complex synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 17. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Boronic Esters: A Comparative Analysis of Quantitative NMR (qNMR) and HPLC
In the landscape of pharmaceutical and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of experimental outcomes. This is particularly true for boronic esters, a versatile class of compounds pivotal in modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Their enhanced stability and ease of handling compared to their parent boronic acids have made them indispensable intermediates.[1][2] However, this stability is not absolute, and their propensity for hydrolysis back to the corresponding boronic acid presents unique analytical challenges.[3][4][5][6]
This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of boronic esters. We will delve into the core principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance, supported by experimental data.
The Foundational Principle: Why Purity Matters for Boronic Esters
Boronic esters, often in the form of pinacol esters, offer a stable and manageable alternative to the more reactive and often less stable boronic acids.[2] This improved stability is attributed to the cyclic structure that protects the Lewis acidic boron center.[1] However, the very nature of this protective group means that boronic esters can be susceptible to hydrolysis, especially in the presence of water or alcohols, which can lead to the formation of the corresponding boronic acid.[4][5] This conversion can occur during synthesis, purification, storage, or even during the analytical process itself, leading to inaccurate purity assessments.[6][7]
An inaccurate purity value can have significant downstream consequences, from skewed reaction stoichiometries and yields in a research setting to potential safety and efficacy issues in a drug development context. Therefore, the choice of analytical methodology for purity determination is a critical decision that requires a thorough understanding of the strengths and limitations of each technique.
Quantitative NMR (qNMR): A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of substances without the need for a reference standard of the analyte itself.[8] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[9][10][11][12] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration and purity, the absolute quantity of the analyte can be determined with high accuracy and precision.[8][13]
Causality Behind Experimental Choices in qNMR
The accuracy of a qNMR experiment is contingent upon a series of carefully considered experimental parameters. Understanding the "why" behind these choices is crucial for obtaining reliable and reproducible results.
-
Internal Standard Selection: The choice of an internal standard is arguably the most critical step in a qNMR experiment.[14][15] An ideal internal standard should:
-
Be of high purity (≥99%): Impurities in the standard can introduce extraneous signals, leading to incorrect integration and quantification.[14]
-
Exhibit excellent solubility: The standard must be completely soluble in the chosen deuterated solvent to ensure a homogeneous solution.[14][16]
-
Possess non-overlapping resonance peaks: The signals of the internal standard must be well-resolved from those of the analyte to allow for accurate integration.[9][14][17]
-
Be chemically inert: The standard should not react with the analyte or the solvent.[17]
-
Have a simple NMR spectrum: A standard with a few, sharp signals (ideally singlets) simplifies the spectrum and reduces the chance of overlap.[15]
-
-
Relaxation Delay (d1): This parameter is crucial for ensuring that all nuclei have fully returned to their equilibrium state before the next pulse is applied. If the relaxation delay is too short, signals from nuclei with longer spin-lattice relaxation times (T1) will be saturated, leading to underestimated integrals and inaccurate quantification.[15][18] A common rule of thumb is to set the relaxation delay to at least 5-7 times the longest T1 value of both the analyte and the internal standard.[18]
-
Pulse Angle: While a 90° pulse provides the maximum signal intensity, a smaller flip angle (e.g., 30°) can be used to shorten the required relaxation delay, as the magnetization recovers to equilibrium more quickly. However, for the highest accuracy and to minimize artifacts, a 90° pulse with an adequate relaxation delay is often recommended.[17]
-
Number of Scans: A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio (S/N). For integration errors to be less than 1%, a S/N of at least 250:1 is generally required.[19][20]
A Self-Validating System: Experimental Protocol for qNMR Purity Assessment of a Boronic Ester
This protocol outlines a robust and self-validating workflow for the purity determination of a hypothetical boronic ester, "Compound X-pinacol ester," using an internal standard.
1. Materials:
-
Compound X-pinacol ester (analyte)
-
Maleic acid (internal standard, certified reference material >99.5% purity)
-
Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)
-
High-precision analytical balance (readable to 0.01 mg)
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Compound X-pinacol ester into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of maleic acid into the same vial. Record the exact weight.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the vial to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation for a wide range of compounds).
-
Acquisition Time (aq): 2-4 seconds.[19]
-
Number of Scans (ns): 16-64 scans to achieve a S/N > 250:1.[19]
-
Spectral Width: Sufficient to cover all signals of interest.
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, non-overlapping signal of Compound X-pinacol ester. Note the integral value (I_analyte) and the number of protons it represents (N_analyte).
-
Integrate the singlet signal of maleic acid (around 6.3 ppm). Note the integral value (I_IS) and the number of protons it represents (N_IS = 2).
-
Calculate the purity of Compound X-pinacol ester using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: A streamlined workflow for qNMR purity assessment.
HPLC: A Powerful Orthogonal Technique
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of purity analysis in the pharmaceutical industry.[21] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The area of a peak in the chromatogram is proportional to the concentration of the corresponding component.
Challenges in HPLC Analysis of Boronic Esters
While powerful, HPLC analysis of boronic esters is not without its challenges. The primary concern is the on-column hydrolysis of the ester to the more polar boronic acid.[22][23][24] This can lead to peak tailing, poor resolution, and an underestimation of the ester's purity. Strategies to mitigate this include:
-
Use of non-aqueous, aprotic diluents: Preparing samples in solvents like acetonitrile can help stabilize the boronic ester.[6][22]
-
Optimization of mobile phase pH: Highly basic mobile phases (pH > 10) have been shown to reduce on-column hydrolysis for some boronic esters.[6]
-
Use of specialized columns: Columns with low residual silanol activity can minimize interactions that may catalyze hydrolysis.[23][24]
Experimental Protocol for HPLC-UV Purity Assessment of a Boronic Ester
This protocol provides a general framework for the HPLC analysis of "Compound X-pinacol ester." Method development and validation are crucial for each specific compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector, pump, and autosampler.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or another suitable mobile phase modifier.
-
Compound X-pinacol ester reference standard of known purity.
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of Compound X-pinacol ester.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of Compound X-pinacol ester in acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
4. Data Analysis:
-
Integrate the peak corresponding to Compound X-pinacol ester and all impurity peaks.
-
Calculate the purity by area percent:
Note: This calculation assumes that all components have the same response factor at the detection wavelength, which is often not the case and a significant limitation of this approach without the use of relative response factors.[21]
Comparative Analysis: qNMR vs. HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal area is directly proportional to the number of nuclei.[10][11][12] | Separation based on differential partitioning, detection based on UV absorbance. |
| Quantification | Absolute quantification using a certified internal standard.[13] | Typically relative quantification by area percent, unless a reference standard of the analyte and all impurities are available. |
| Reference Standard | Requires a certified internal standard of a different compound.[8] | Requires a highly pure reference standard of the analyte for accurate quantification.[21] |
| Speed | Relatively fast data acquisition (minutes to hours). | Can have longer run times, especially with complex gradients. |
| Destructive? | Non-destructive, sample can be recovered.[8] | Destructive. |
| Structural Info | Provides structural information about the analyte and impurities.[25] | Provides retention time, which is not a unique identifier. |
| Sensitivity | Generally lower sensitivity than HPLC. | Higher sensitivity, capable of detecting trace impurities. |
| Challenges | Requires careful optimization of experimental parameters (e.g., relaxation delay).[15][26] | On-column hydrolysis of boronic esters, potential for co-eluting impurities.[22] |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
Visualizing the Method Comparison
Caption: Key attributes of qNMR and HPLC for purity analysis.
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
Both qNMR and HPLC are powerful techniques for the purity assessment of boronic esters, each with its own set of advantages and challenges. qNMR offers the significant advantage of being a primary, absolute quantification method that also provides valuable structural information.[8][25] Its non-destructive nature is an added benefit. However, it is generally less sensitive than HPLC.
HPLC, on the other hand, provides excellent sensitivity for detecting trace impurities but is susceptible to the on-column degradation of boronic esters and typically provides relative purity unless extensive calibration with reference standards for all impurities is performed.[21][22]
For researchers, scientists, and drug development professionals, the most robust and trustworthy approach to assessing the purity of boronic esters is the use of both qNMR and HPLC as orthogonal methods.[19] This dual-pronged strategy provides a more complete and reliable picture of a compound's purity, ensuring a higher degree of confidence in the quality of these critical synthetic intermediates. By understanding the underlying principles and experimental nuances of each technique, researchers can make informed decisions to best suit their analytical needs and ensure the integrity of their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. emerypharma.com [emerypharma.com]
- 19. benchchem.com [benchchem.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. enovatia.com [enovatia.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 25. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemist's Compass: Navigating the Landscape of Palladium Catalysts for Hindered Cross-Coupling Reactions
A Senior Application Scientist's Guide to Catalyst Selection and Performance
For researchers, synthetic chemists, and professionals in drug development, the creation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational pillar of molecular construction. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized this field. However, when coupling partners are sterically hindered, the efficiency of these powerful transformations can be significantly diminished. This guide provides a comparative analysis of palladium catalyst systems specifically designed to overcome the challenges of sterically demanding substrates, supported by experimental data and detailed protocols.
The Challenge of Steric Hindrance in Cross-Coupling
Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, poses a significant barrier in palladium-catalyzed cross-couplings. Bulky substituents near the reaction center on either coupling partner can obstruct the approach of the catalyst, hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle, and lead to low yields or complete reaction failure. The development of specialized palladium catalysts, particularly those with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has been instrumental in addressing these challenges.[1][2]
Comparative Analysis of Palladium Catalysts for Hindered Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. When dealing with di-ortho-substituted aryl halides or bulky boronic acids, the choice of catalyst is paramount. Below is a comparison of common catalyst systems for the coupling of hindered substrates.
Performance Data for Hindered Suzuki-Miyaura Coupling
| Catalyst System | Hindered Aryl Halide | Hindered Boronic Acid | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Toluene | 80 / 12 | 92 | [3] |
| Pd(OAc)₂ / SPhos | 2-Chloro-1,3-diisopropylbenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 / 18 | 95 | [3] |
| Pd(OAc)₂ / XPhos | 1-Bromo-2,6-dimethylnaphthalene | (2-Methylphenyl)boronic acid | K₃PO₄ | Dioxane | 100 / 24 | 88 | [4] |
| Pd(PPh₃)₄ / (t-Bu)PCy₂ | 2,6-Dichloroanisole | Phenylboronic acid | K₂CO₃ | THF | 60 / 1 | 92 | [5] |
| Ligand-free Pd₂(dba)₃ | 2'-Bromo-2-aryl benzothiazole | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 80 / 16 | 83 | [6] |
Analysis of Catalyst Performance:
The data highlights the effectiveness of bulky, electron-rich phosphine ligands such as P(t-Bu)₃, SPhos, and XPhos in promoting the coupling of sterically demanding substrates. These ligands facilitate the oxidative addition of hindered aryl halides and promote the reductive elimination step, which is often the rate-limiting step in these reactions. The use of Pd₂(dba)₃ as a palladium source is common, as it readily forms the active Pd(0) catalyst in situ. In some cases, as with hindered 2-arylbenzothiazole derivatives, a ligand-free approach can be surprisingly effective, suggesting that the substrate itself may play a role in stabilizing the catalytic intermediate.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol describes the coupling of 2-bromo-1,3,5-trimethylbenzene with phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
2-Bromo-1,3,5-trimethylbenzene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add 2-bromo-1,3,5-trimethylbenzene (199 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura coupling highlighting steps impacted by steric hindrance.
Comparative Analysis of Palladium Catalysts for Hindered Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction is particularly sensitive to steric hindrance on both the aryl halide and the amine. The development of bulky, electron-rich biarylphosphine ligands has been crucial for the success of these challenging couplings.[7]
Performance Data for Hindered Buchwald-Hartwig Amination
| Catalyst System | Hindered Aryl Halide | Hindered Amine | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BrettPhos | 2-Chloro-1,3-diisopropylbenzene | 2,6-Diisopropylaniline | NaOt-Bu | Toluene | 100 / 12 | 91 | [7] |
| Pd₂(dba)₃ / RuPhos | 1-Bromo-2,4,6-trimethylbenzene | Aniline | K₂CO₃ | t-BuOH | 110 / 24 | 85 | [2] |
| G3-XPhos Precatalyst | 2-Bromo-N,N-dimethylaniline | Morpholine | LHMDS | Dioxane | 80 / 16 | 94 | [8] |
| Pd(OAc)₂ / P(t-Bu)₃ | 2-Chlorotoluene | 2,2,6,6-Tetramethylpiperidine | K₃PO₄ | Toluene | 100 / 20 | 78 | [1] |
Analysis of Catalyst Performance:
Ligands such as BrettPhos and RuPhos, which feature bulky biaryl backbones, are highly effective for the amination of hindered substrates.[2][7] These ligands promote the formation of monoligated palladium complexes, which are more reactive in the oxidative addition step. The use of strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary to facilitate the deprotonation of the amine and its subsequent coordination to the palladium center.[9] Precatalysts, such as the G3-XPhos palladacycle, offer the advantage of being air-stable and highly active, simplifying the experimental setup.[8]
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Amine
This protocol describes the coupling of 2-chlorotoluene with the highly hindered 2,6-diisopropylaniline using a Pd(OAc)₂/BrettPhos catalyst system.[7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
2-Chlorotoluene
-
2,6-Diisopropylaniline
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), BrettPhos (10.7 mg, 0.02 mmol, 2 mol%), and NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube with a septum, remove it from the glovebox, and add 2-chlorotoluene (127 mg, 1.0 mmol) and 2,6-diisopropylaniline (213 mg, 1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired N-aryl amine.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination, indicating steps affected by steric bulk.
Comparative Analysis of Palladium Catalysts for Hindered Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. Steric hindrance on the aryl halide can significantly slow down the reaction.
Performance Data for Hindered Sonogashira Coupling
| Catalyst System | Hindered Aryl Halide | Alkyne | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Iodomesitylene | Phenylacetylene | Et₃N | THF | 65 / 24 | 85 | [10] |
| Pd(OAc)₂ / P(t-Bu)₃ / CuI | 2-Bromo-1,3-diisopropylbenzene | 1-Octyne | Cs₂CO₃ | Dioxane | 100 / 12 | 76 | [11] |
| [PdCl(cinnamyl)]₂ / SPhos / CuI | 2-Chlorobenzonitrile | Trimethylsilylacetylene | K₂CO₃ | Toluene | 110 / 18 | 88 | [12] |
| NiCl₂(dppp) / Zn | 2-Bromo-6-methylaniline | Phenylacetylene | K₂CO₃ | DMA | 80 / 12 | 91 | [13] |
Analysis of Catalyst Performance:
The classic Sonogashira catalyst system, Pd(PPh₃)₂Cl₂/CuI, can be effective for moderately hindered substrates.[10] For more challenging couplings, particularly with aryl chlorides, more sophisticated ligands like SPhos are required.[12] The use of a copper co-catalyst is typical, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10] Interestingly, nickel-based catalyst systems have emerged as a powerful alternative for Sonogashira couplings, sometimes offering superior performance for hindered substrates.[13]
Experimental Protocol: Sonogashira Coupling of a Hindered Aryl Iodide
This protocol details the coupling of 1-iodo-2,6-dimethylbenzene with phenylacetylene.[10]
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
1-Iodo-2,6-dimethylbenzene
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%) and CuI (10 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous and degassed THF (10 mL) and triethylamine (2 mL).
-
Add 1-iodo-2,6-dimethylbenzene (232 mg, 1.0 mmol) and phenylacetylene (123 mg, 1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the precipitated salts.
-
Rinse the celite pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired internal alkyne.
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycles for the Sonogashira coupling, showing the interplay between the palladium and copper catalysts.
Conclusion
The successful execution of cross-coupling reactions with sterically hindered partners is a testament to the remarkable advances in catalyst design. Bulky, electron-rich phosphine ligands and, in some cases, N-heterocyclic carbenes, are essential for overcoming the steric barriers inherent in these transformations. By carefully selecting the appropriate palladium precursor, ligand, base, and solvent system, chemists can efficiently construct complex molecules that were once considered synthetically inaccessible. This guide provides a starting point for navigating the diverse landscape of palladium catalysts, empowering researchers to select the optimal system for their specific synthetic challenges.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Characterization: Understanding the Risk Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, a reliable hazard profile can be constructed by examining structurally similar boronic acid pinacol esters. These compounds are consistently classified as hazardous, necessitating their disposal as regulated chemical waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer system.[1][4][5]
The primary hazards associated with this class of compounds are summarized below. This data, synthesized from representative safety data sheets, forms the basis for the handling and disposal procedures outlined in this guide.
| Hazard Classification (GHS) | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][6][8] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[7] |
This table represents a composite hazard profile based on similar boronic acid pinacol ester compounds.
Immediate Safety & Handling Protocols
The risk of exposure must be minimized throughout the lifecycle of the chemical, from initial handling to final waste disposal. All operations involving this compound, including weighing, reaction setup, and waste consolidation, must be conducted within a certified chemical fume hood.[1][9]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[6]
-
Body Protection: A lab coat is required. Ensure it is buttoned to provide maximum coverage.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[11][12] Boronic acid derivatives have specific incompatibilities that dictate their segregation from other waste streams.
Core Segregation Principle: Collect waste containing this compound in a dedicated hazardous waste container. Never mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) office. [1]
Key Incompatibilities:
-
Strong Oxidizing Agents: Avoid mixing with strong oxidizers.[2][7][13]
-
Strong Acids & Bases: Keep separate from strong acids and bases to prevent potential reactions.[2][13]
The following decision tree illustrates the logical workflow for proper waste segregation.
Caption: Waste Segregation Decision Tree.
Step-by-Step Disposal Protocol
The disposal process must be systematic and meticulously documented. All chemical waste must be treated as hazardous.[1][4]
This stream includes unused or expired solid reagents, contaminated gloves, weigh paper, bench protectors, and pipette tips.
-
Collection: Place all contaminated solid materials into a designated, sealable container.[1] This container should be made of a compatible material (e.g., high-density polyethylene).
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][12]
-
Storage: Keep the container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[12][14]
This includes unreacted solutions, reaction mixtures, and the initial solvent rinses from cleaning glassware.
-
Collection: Collect all liquid waste in a dedicated, sealable, and leak-proof container.[1][14] Ensure the container material is compatible with the solvents used.
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[12][15]
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components by percentage or volume, including solvents.[12]
-
Storage: Ensure the cap is securely tightened. Store the container in secondary containment within a designated SAA.[14]
Needles, syringes, or glass Pasteur pipettes contaminated with the reagent require special handling.
-
Collection: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[11]
-
Labeling: The container must be clearly marked as "Hazardous Waste Sharps" and include the chemical contaminant's name.[11]
-
Storage: Store the sharps container in the SAA. Do not overfill the container.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of or recycled.[1][16]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable laboratory solvent (e.g., acetone, ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste .[1]
-
Subsequent Rinses: Depending on institutional policy, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS office for specific guidance.[1]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate regular laboratory waste stream (e.g., glass recycling).[1][5]
Overall Disposal Workflow and Regulatory Compliance
The entire disposal process is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework for hazardous waste management.[4][17][18]
All laboratories must develop a written Chemical Hygiene Plan (CHP) that includes specific procedures for waste disposal.[9][19][20] The following diagram outlines the complete workflow from waste generation to its final, compliant disposal.
Caption: End-to-End Hazardous Waste Disposal Workflow.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect the environment, and ensure full regulatory compliance within your institution. When in doubt, always pause and consult your organization's Chemical Hygiene Plan or contact your EHS department for clarification.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. ethz.ch [ethz.ch]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. nationalacademies.org [nationalacademies.org]
- 18. needle.tube [needle.tube]
- 19. osha.gov [osha.gov]
- 20. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester. Moving beyond a simple checklist, we delve into the rationale behind each safety measure, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of this compound is the foundation of a robust safety plan. Based on its GHS classifications, this compound presents several risks that dictate our choice of personal protective equipment (PPE).[1]
-
Acute Oral Toxicity (Warning): The compound is harmful if swallowed.[1] This necessitates measures to prevent ingestion, such as prohibiting eating or drinking in the lab and careful handling to avoid hand-to-mouth contamination.
-
Skin Irritation (Warning): Direct contact can cause skin irritation.[1] Prolonged or repeated exposure may lead to more severe effects. This is the primary reason for mandatory glove and lab coat use.
-
Serious Eye Irritation (Warning): This is a critical hazard, as the compound can cause significant eye damage.[1] Standard safety glasses may be insufficient, especially during transfer operations where splashes are possible.
-
Respiratory Tract Irritation (Warning): As a solid, the compound can form dust upon handling. Inhalation of this dust may cause respiratory irritation.[1] This risk underscores the need for engineering controls like fume hoods and, in some cases, respiratory protection.
While many boronic esters are stable, some can be sensitive to air and moisture, potentially affecting the compound's integrity and the outcome of your experiments.[2][3] Therefore, handling procedures should also account for maintaining an inert atmosphere when necessary.[4][5]
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is worn, the work environment itself must be optimized for safety. PPE is the last line of defense, intended to protect you when these primary controls fail.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation and minimizing exposure to the laboratory environment.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[7]
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Safe Work Practices: Always wash hands thoroughly after handling the compound, even if gloves were worn.[3] Avoid working alone and ensure that emergency equipment, such as safety showers and eyewash stations, is accessible and has been tested.[7]
Core PPE Recommendations: Your Personal Safety Ensemble
The appropriate PPE creates a necessary barrier between you and the chemical hazards. The selection is based on a risk assessment of the specific tasks you will be performing.
Eye and Face Protection
The risk of serious eye irritation dictates a stringent approach to eye protection.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.[8]
-
Required for Handling: When actively handling the compound (weighing, transfers, etc.), chemical splash goggles are required.[9] They provide a complete seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.
-
High-Risk Operations: For procedures with an elevated risk of splashing or energetic reactions, a full-face shield should be worn over chemical splash goggles.[6]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is essential.[6] It should be fully buttoned to provide maximum coverage. Ensure the clothing worn underneath is made of non-synthetic fibers like cotton.[10]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory requirement to protect your legs and feet from potential spills.[8]
Hand Protection
Given the risk of skin irritation, proper glove selection and use are critical.
-
Material: Disposable nitrile gloves are the standard for providing protection against incidental contact.[8]
-
Inspection: Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use.
-
Technique: If there is a risk of significant contamination, consider double-gloving.[8] Remove gloves immediately if they become contaminated, using a technique that avoids touching the outer surface with your bare skin. Wash hands thoroughly after glove removal.
Respiratory Protection
For most lab-scale operations conducted within a certified fume hood, respiratory protection is not typically required.[11] However, it may be necessary under specific circumstances:
-
Weighing Large Quantities: If you are weighing out large amounts of the solid where dust generation is unavoidable.
-
Engineering Control Failure: In the event of a fume hood malfunction.
-
Spill Cleanup: During the cleanup of a large spill outside of a fume hood.
If a respirator is required, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges should be used. Note that respirator use requires formal training, medical clearance, and fit-testing.[10]
PPE Selection Matrix for Common Laboratory Tasks
For clarity, the table below summarizes the recommended PPE for various operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (If Applicable) |
| Weighing Solid | Chemical Splash Goggles | Disposable Nitrile Gloves | Flame-Resistant Lab Coat | N95 Dust Mask (if significant dust is possible) |
| Preparing Solution | Chemical Splash Goggles | Disposable Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required in a fume hood |
| Performing Reaction | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required in a fume hood |
| Post-Reaction Work-up | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Flame-Resistant Lab Coat/Coveralls | Air-Purifying Respirator with P100 cartridges |
| Handling Waste | Chemical Splash Goggles | Disposable Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required |
Procedural Guidance: Weighing and Dissolving the Compound
This protocol integrates safety measures at each step, creating a self-validating workflow.
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don all required PPE: a fully buttoned flame-resistant lab coat, chemical splash goggles, and disposable nitrile gloves.
-
Gather all necessary equipment (spatula, weigh paper/boat, beaker, stir bar, solvent) and place it inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of solid onto the weigh paper or into the weigh boat on a tared balance.
-
Perform the transfer slowly and close to the surface to minimize the generation of airborne dust.
-
Securely close the main container immediately after weighing.
-
-
Dissolution:
-
Carefully add the weighed solid to the beaker containing the stir bar.
-
Slowly add the desired solvent to the beaker, keeping the sash of the fume hood at the lowest practical height.
-
Place the beaker on a stir plate within the fume hood and begin agitation until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weigh paper/boat in the designated solid chemical waste container.
-
Wipe the spatula clean with a solvent-dampened cloth, and dispose of the cloth in the solid waste container.
-
Remove gloves and dispose of them in the appropriate waste bin. Wash hands thoroughly.
-
Emergency Procedures
Spill Response Workflow
Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
In case of accidental exposure, follow these steps while seeking immediate medical attention.[2][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]
Decontamination and Waste Disposal
Proper disposal is a critical part of the chemical lifecycle, preventing environmental contamination and ensuring laboratory safety.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed container for hazardous solid waste.[13]
-
Excess Reagent: Unused or excess this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[3]
-
Reaction Residues: Boronic acids and their derivatives from reaction mixtures should be treated as hazardous waste. Some boronic acids have been flagged for potential mutagenic activity, making their complete removal and proper disposal from final products and waste streams particularly important.[14] Aqueous waste layers from workups may contain boronate salts and should be collected as hazardous aqueous waste.[15]
-
Glassware Decontamination: Glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste. After the initial rinse, the glassware can be washed using standard laboratory procedures.
By adhering to these detailed protocols, you can handle this compound with confidence, ensuring your personal safety and the integrity of your research.
References
- 1. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.fr [fishersci.fr]
- 13. chemicalbook.com [chemicalbook.com]
- 14. silicycle.com [silicycle.com]
- 15. reddit.com [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
